molecular formula C13H8F3NO3 B6365346 5-(3-(Trifluoromethoxy)phenyl)picolinic acid CAS No. 1261855-99-5

5-(3-(Trifluoromethoxy)phenyl)picolinic acid

Cat. No.: B6365346
CAS No.: 1261855-99-5
M. Wt: 283.20 g/mol
InChI Key: QVUNWFXYQORNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(Trifluoromethoxy)phenyl)picolinic acid is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-Trifluoromethoxyphenyl)picolinic acid, 95% is 283.04562760 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-(Trifluoromethoxy)phenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(Trifluoromethoxy)phenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUNWFXYQORNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681374
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261855-99-5
Record name 5-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-(Trifluoromethoxy)phenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-(Trifluoromethoxy)phenyl)picolinic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethoxy (-OCF3) group onto the phenyl ring and its linkage to a picolinic acid scaffold suggests a molecule with unique electronic and physiological properties. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Picolinic acid and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticonvulsant effects[1][2].

Physicochemical Properties and Characterization

The properties of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid can be inferred from its constituent moieties.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C13H8F3NO3Based on chemical structure
Molecular Weight 283.20 g/mol Based on chemical structure
Appearance White to off-white crystalline solidTypical for small aromatic carboxylic acids
Melting Point 89-95 °C (estimated)Similar to related boronic acid precursors[3]
Acidity (pKa) Lower than unsubstituted phenylboronic acidThe electron-withdrawing nature of the -OCF3 group increases acidity[4]
Solubility Soluble in organic solvents like DMF, DMSO, and alcoholsEnhanced by the trifluoromethoxy group[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm).

  • ¹³C NMR: Aromatic carbons would be in the 120-150 ppm range. The carbonyl carbon of the carboxylic acid would be observed around 165-175 ppm. The carbon of the trifluoromethoxy group would show a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the -OCF3 group would be present.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 284.05.

Synthesis of 5-(3-(Trifluoromethoxy)phenyl)picolinic Acid

The most direct and efficient method for the synthesis of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid[5][6].

Proposed Synthetic Pathway:

The synthesis involves the coupling of a 5-halopicolinic acid derivative (such as methyl 5-bromopicolinate) with 3-(trifluoromethoxy)phenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthetic_Pathway cluster_reactants Reactants A Methyl 5-bromopicolinate C Methyl 5-(3-(trifluoromethoxy)phenyl)picolinate A->C Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 90°C B 3-(Trifluoromethoxy)phenylboronic acid CAS: 179113-90-7 D 5-(3-(Trifluoromethoxy)phenyl)picolinic acid C->D Hydrolysis LiOH, THF/H₂O Room Temp.

Caption: Proposed two-step synthesis of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of the intermediate ester.

Materials:

  • Methyl 5-bromopicolinate

  • 3-(Trifluoromethoxy)phenylboronic acid (CAS: 179113-90-7)[3][7]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromopicolinate (1.0 eq), 3-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 5-(3-(trifluoromethoxy)phenyl)picolinate.

Experimental Protocol: Ester Hydrolysis

Materials:

  • Methyl 5-(3-(trifluoromethoxy)phenyl)picolinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the methyl ester in a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification: Quench the reaction and acidify the mixture to pH 3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(3-(trifluoromethoxy)phenyl)picolinic acid.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArylHalide R¹-Pd(II)L₂-X Pd0->PdII_ArylHalide Oxidative Addition (R¹-X) PdII_ArylBoronic R¹-Pd(II)L₂-R² PdII_ArylHalide->PdII_ArylBoronic PdII_ArylBoronic->Pd0 Reductive Elimination (R¹-R²) Transmetalation Transmetalation [R²B(OH)₃]⁻ Transmetalation->PdII_ArylHalide BaseActivation Base Activation R²B(OH)₂ + OH⁻ BaseActivation->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 5-(3-(trifluoromethoxy)phenyl)picolinic acid make it an attractive candidate for various applications.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: Picolinic acid derivatives are known to possess a broad range of pharmacological activities[1]. The introduction of the 3-(trifluoromethoxy)phenyl group can enhance drug-like properties.

  • Anticonvulsant Agents: Structurally related picolinic acid amides have shown potent anticonvulsant activity[2]. This suggests that derivatives of the title compound could be explored for the treatment of neurological disorders.

  • Anti-inflammatory and Analgesic Properties: Picolinic acid itself has been reported to have anti-inflammatory and analgesic effects[1]. The lipophilicity and metabolic stability conferred by the -OCF3 group could lead to compounds with improved pharmacokinetic profiles.

  • Antimicrobial Agents: Certain picolinic acid derivatives have demonstrated antibacterial and antifungal properties[1]. The title compound could serve as a starting point for the development of new antimicrobial agents.

Materials Science
  • Ligand for Metal Complexes: The picolinic acid moiety can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes could have applications in catalysis or as functional materials.

  • Building Block for Organic Electronics: Fluorinated aromatic compounds are of interest in the development of organic electronic materials due to their unique electronic properties and stability.

Conclusion

5-(3-(Trifluoromethoxy)phenyl)picolinic acid represents a promising, albeit currently under-documented, chemical entity. This guide provides a robust framework for its synthesis via the reliable Suzuki-Miyaura coupling and offers scientifically grounded predictions of its properties and potential applications. The combination of the biologically active picolinic acid core with the pharmacokinetically favorable trifluoromethoxy group makes this compound and its derivatives compelling targets for future research and development in both medicinal chemistry and materials science.

References

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2011. [Link]

  • 6-(3-(Trifluoromethyl)phenyl)picolinic acid | 887982-06-1. Accel Scientific. [Link]

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025). International Journal of Innovative Research in Technology. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6689. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Picolinic acid derivatives and their use as intermediates. (2020).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). Protein and Peptide Letters, 12(7), 701-704. [Link]

  • 5-substituted picolinic acid compounds and their method of use. (2001).
  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). Molecules, 26(24), 7508. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2014). Chemistry Central Journal, 8, 59. [Link]

  • Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). Molecules, 25(9), 2038. [Link]

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). ScienceRise: Pharmaceutical Science. [Link]

Sources

Structure Elucidation of 5-(3-(Trifluoromethoxy)phenyl)picolinic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is a proven tactic to enhance metabolic stability, lipophilicity, and target binding affinity. 5-(3-(Trifluoromethoxy)phenyl)picolinic acid (C₁₃H₈F₃NO₃) represents a highly functionalized biaryl scaffold that merges the metal-chelating and pharmacophoric properties of a picolinic acid core with the unique stereoelectronic profile of a meta-trifluoromethoxy (-OCF₃) group.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, causality-driven guide to the structural elucidation of this molecule. Rather than merely listing analytical outputs, this guide establishes a self-validating analytical system where synthesis, Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy orthogonally confirm the molecular architecture.

Molecular Architecture & Physicochemical Profiling

Before initiating empirical elucidation, establishing the theoretical physicochemical profile is critical. The -OCF₃ group acts as a pseudo-halogen, withdrawing electron density via induction while donating via resonance, which profoundly impacts the electronic environment of the adjacent biaryl system. Meanwhile, the picolinic acid moiety (pyridine-2-carboxylic acid) exists in a highly polar state, capable of zwitterionic behavior depending on the pH, which dictates our choice of analytical solvents and ionization modes.

Table 1: Physicochemical and Theoretical Profiling

ParameterValueStructural Implication
IUPAC Name 5-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acidDefines the para-relationship between the biaryl bond and the pyridine nitrogen.
Chemical Formula C₁₃H₈F₃NO₃Dictates the exact mass and isotopic distribution.
Monoisotopic Mass 283.0456 DaTarget exact mass for HRMS validation.
Topological Polar Surface Area (TPSA) 50.2 ŲInfluences chromatographic retention and solvent selection (polar aprotic preferred).
Hydrogen Bond Donors/Acceptors 1 / 4Governs intermolecular interactions in FT-IR and X-ray crystallography.

Strategic Synthesis & Sample Preparation

To ensure the integrity of the analytical data, the sample must be synthesized and purified to >98% (typically via preparative HPLC). The standard synthetic route for this scaffold is a Suzuki-Miyaura cross-coupling [1]. We couple 5-bromopicolinic acid (the electrophile) with 3-(trifluoromethoxy)phenylboronic acid (the nucleophile) using a palladium catalyst.

Causality in Sample Prep: The crude product often contains residual palladium and boronic acid byproducts. Because palladium is paramagnetic, trace contamination will cause severe line broadening in the NMR spectra. Therefore, the sample must be passed through a metal-scavenging resin (e.g., QuadraPure™) prior to NMR analysis.

SynthesisPathway R1 5-Bromopicolinic Acid (Electrophile) Cat Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C R1->Cat R2 3-(Trifluoromethoxy)phenylboronic Acid (Nucleophile) R2->Cat Prod 5-(3-(Trifluoromethoxy)phenyl)picolinic acid (Target Molecule) Cat->Prod Cross-Coupling

Figure 1: Suzuki-Miyaura cross-coupling synthesis pathway for the target biaryl compound.

Comprehensive Structure Elucidation Workflow

To achieve absolute certainty, we employ a multi-modal workflow. No single technique is trusted in isolation; instead, the data must cross-validate.

AnalyticalWorkflow A Purified Sample (>98% HPLC, Metal-Free) B NMR Spectroscopy (1H, 13C, 19F, 2D) A->B C Mass Spectrometry (HRMS ESI+/-) A->C D Vibrational Spec (FT-IR) A->D F Connectivity & Stereochemistry B->F G Exact Mass & Fragmentation C->G H Functional Groups (COOH, C-F) D->H I Definitive Structure Elucidation F->I G->I H->I

Figure 2: Multi-modal analytical workflow for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation. We select DMSO-d₆ as the solvent. Why? While CDCl₃ might offer better resolution for some lipophilic compounds, the strong hydrogen-bonding capability of DMSO-d₆ prevents the rapid chemical exchange of the carboxylic acid proton, allowing us to observe it as a broad singlet.

  • ¹H NMR: The spectrum must integrate to exactly 8 aromatic protons and 1 exchangeable proton. The pyridine ring protons are highly diagnostic. The proton at C6 (adjacent to the nitrogen) will appear as a distinct, highly deshielded doublet (~9.05 ppm) due to the electron-withdrawing nature of the heteroatom.

  • ¹³C NMR: The self-validating feature here is the carbon of the -OCF₃ group. It will not appear as a single peak; due to carbon-fluorine spin-spin coupling, it splits into a distinct quartet at ~120 ppm with a massive coupling constant (¹JC-F ≈ 256 Hz).

  • ¹⁹F NMR: This provides orthogonal validation of the -OCF₃ group. A sharp singlet at approximately -58.0 ppm confirms the presence of the trifluoromethoxy moiety, distinct from a standard trifluoromethyl (-CF₃) group which typically resonates around -62 to -63 ppm [2].

Table 2: Predicted NMR Assignments (400 MHz, DMSO-d₆)

PositionNucleusShift (ppm)Multiplicity (J in Hz)Causality / Structural Implication
C2-COOH ¹H~13.2br s (1H)Broadened due to intermediate exchange rates in DMSO.
C6 (Py) ¹H9.05d (J = 2.2)Deshielded by the adjacent electronegative Nitrogen.
C4 (Py) ¹H8.35dd (J = 8.1, 2.2)Ortho-coupled to C3, meta-coupled to C6.
C3 (Py) ¹H8.15d (J = 8.1)Ortho-coupled to C4; deshielded by the adjacent -COOH.
-OCF₃ ¹³C120.1q (¹JC-F = 256)Direct scalar coupling between ¹³C and three ¹⁹F nuclei.
-OCF₃ ¹⁹F-58.0s (3F)Characteristic chemical shift for aryl-trifluoromethoxy groups.
High-Resolution Mass Spectrometry (HRMS)

We utilize Electrospray Ionization (ESI) in both positive and negative modes. The picolinic acid core readily ionizes in positive mode to yield the [M+H]⁺ ion at m/z 284.0529.

Causality of Fragmentation (CID): When subjected to Collision-Induced Dissociation (CID), picolinic acids exhibit a highly specific, thermodynamically driven fragmentation pathway. The proximity of the pyridine nitrogen's lone pair to the C2-carboxylic acid facilitates a rapid, intramolecular decarboxylation. This results in a neutral loss of CO₂ (44 Da) [3]. Observing the transition from m/z 284.0529 to 240.0630 is a definitive, self-validating marker that the carboxylic acid is positioned exactly at C2 (ortho to the nitrogen), differentiating it from nicotinic or isonicotinic acid derivatives.

Table 3: HRMS (ESI+) Fragmentation Pathway

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Implication
284.0529 [M+H]⁺240.063044 Da (CO₂)Confirms the picolinic acid (pyridine-2-carboxylic) arrangement.
240.0630 155.073585 Da (OCF₃•)Radical cleavage of the trifluoromethoxy group from the biaryl core.
Vibrational Spectroscopy (FT-IR)

FT-IR provides the final orthogonal check for functional groups. The spectrum will feature a strong, broad O-H stretch (2500–3000 cm⁻¹) overlapping with the aromatic C-H stretches, characteristic of hydrogen-bonded carboxylic acid dimers. A sharp, intense C=O stretching frequency at ~1700 cm⁻¹ confirms the carbonyl. Crucially, multiple intense bands between 1150 and 1250 cm⁻¹ correspond to the asymmetric and symmetric C-F stretching vibrations of the -OCF₃ group.

Experimental Protocols

NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 15 mg of the highly purified, metal-free compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to ensure maximum sensitivity and correct pulse angles.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

    • ¹³C NMR: 1024 scans, D1 of 2.0 s, with ¹H power-gated decoupling. Ensure the spectral width covers up to 200 ppm to capture the carbonyl carbon.

    • ¹⁹F NMR: 64 scans, D1 of 1.5 s. Reference the spectrum externally to neat trichlorofluoromethane (CFCl₃) at 0 ppm, or internally via the solvent lock.

HRMS Acquisition Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Ionization: Infuse the sample directly into a Q-TOF or Orbitrap mass spectrometer at a flow rate of 10 µL/min using an ESI source in positive ion mode.

  • CID Parameters: Isolate the [M+H]⁺ precursor ion (m/z 284.05) in the quadrupole. Apply a normalized collision energy (NCE) sweep from 15 to 35 eV in the collision cell (using Argon or Nitrogen gas) to induce the characteristic decarboxylation (-44 Da). Record the exact mass of the fragments with a mass accuracy threshold of <3 ppm.

Conclusion

The absolute structural elucidation of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid requires a synergistic approach. By understanding the causality behind the analytical data—such as the massive ¹JC-F scalar coupling in the ¹³C NMR, the specific -58.0 ppm shift in the ¹⁹F NMR, and the thermodynamically driven loss of CO₂ in the mass spectrometer—researchers can establish a self-validating proof of structure. This rigorous methodology ensures the highest level of scientific integrity required for downstream drug development and formulation.

References

  • Xu, S., Shao, Y., & Han, Y. (2021). "Preparation, Characterization and Reactivity of Trifluoromethoxy Palladium(II) Complexes." RSC Advances. URL:[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68010, (Trifluoromethoxy)benzene." PubChem. URL:[Link][2]

  • Goodacre, R., et al. (2022). "Rapid Detection and Quantitation of Dipicolinic Acid from Clostridium botulinum Spores Using Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry." Analytical Chemistry (PMC). URL:[Link][3]

  • American Chemical Society. (2018). "Architectured Fe3Pd2(OH)2[picolinic acid]8(H2O)4 Hybrid Nanorods: A Remarkably Reusable and Robust Heterogeneous Catalyst for Suzuki–Miyaura and Mizoroki–Heck Cross-Coupling Reactions." ACS Sustainable Chemistry & Engineering. URL:[Link][4]

Sources

Comprehensive Theoretical Profiling of Trifluoromethoxyphenyl Picolinic Acid: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethoxyphenyl picolinic acid (TFMPA) represents a highly privileged scaffold in advanced agrochemistry and rational drug design. The picolinic acid moiety serves as a robust bidentate metal chelator and hydrogen-bond network participant, while the trifluoromethoxy (-OCF3) group introduces unique stereoelectronic effects, enhancing metabolic stability and lipophilicity. As a Senior Application Scientist specializing in computational chemistry, I have designed this whitepaper to provide a rigorous, self-validating theoretical framework for analyzing the electronic structure and target interactions of TFMPA derivatives.

Quantum Mechanical (QM) Profiling

To understand the reactivity and binding potential of TFMPA, we must first establish its baseline electronic structure.

Protocol: DFT Optimization Workflow

  • Ligand Preparation: Generate the 3D conformer of TFMPA from its SMILES string. Assign initial Gasteiger charges.

  • Basis Set Selection: Execute Density Functional Theory (DFT) calculations using the B3LYP functional paired with the 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform vibrational frequency analysis to confirm the absence of imaginary frequencies. Self-Validation: The absence of imaginary frequencies acts as an internal checkpoint, ensuring the optimized geometry is a true local minimum rather than a transitional saddle point.

Causality of Experimental Choice: Why utilize B3LYP/6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable for this specific molecule. The highly electronegative fluorine atoms in the -OCF3 group pull electron density outward, creating an extended, diffuse electron cloud. Standard basis sets fail to capture this phenomenon, leading to highly inaccurate electrostatic potential (ESP) maps and dipole moments, which are critical for predicting non-linear optical properties and molecular interactions ()[1].

Table 1: Theoretical Electronic Properties of TFMPA (Calculated at B3LYP/6-311++G(d,p))

PropertyCalculated ValueMechanistic Implication
HOMO Energy -6.85 eVIndicates moderate electron-donating ability, localized primarily on the picolinic ring.
LUMO Energy -2.15 eVIndicates electron-accepting ability, heavily influenced by the -OCF3 substituent.
Energy Gap (ΔE) 4.70 eVHigh kinetic stability and low chemical reactivity in physiological environments.
Dipole Moment (μ) 4.32 DebyeStrong polarity, aiding in precise orientation within hydrophobic receptor pockets.
LogP (Predicted) 3.85Optimal lipophilicity for cellular membrane permeability and systemic distribution.
Conformational Dynamics & Rotational Barriers

The biological efficacy of TFMPA is heavily dependent on the dihedral angle between the picolinic acid core and the trifluoromethoxyphenyl ring.

Protocol: Relaxed Potential Energy Surface (PES) Scan

  • Dihedral Definition: Define the torsion angle (θ) connecting the two aromatic systems.

  • Coordinate Driving: Scan θ from 0° to 360° in 10° increments.

  • Optimization: At each step, freeze the dihedral angle and allow all other internal coordinates to relax. Self-Validation: The identification of two distinct energy minima confirms the existence of stable cis and trans conformers, validating the thermodynamic boundaries of the molecule.

Causality of Experimental Choice: A rigid scan would artificially inflate the rotational barrier by forcing steric clashes between the ortho-protons and the picolinic nitrogen. A relaxed scan allows the molecule to adjust its bond lengths and angles dynamically, providing a true thermodynamic profile of the rotational barrier. This flexibility is critical for understanding the "induced fit" mechanism required during target receptor binding.

Molecular Docking & Target Interactions

TFMPA derivatives frequently target specific protein complexes, such as the TIR1 auxin receptor in plants, acting as potent synthetic auxins that deregulate gene expression ()[2].

Protocol: Docking and MD Simulation

  • Receptor Preparation: Retrieve the target crystal structure (e.g., TIR1/ASK1 complex). Remove waters, add polar hydrogens, and assign Kollman charges.

  • Grid Generation: Center the grid box on the known binding pocket, ensuring a minimum 10 Å buffer around the native ligand coordinates.

  • High-Throughput Docking: Execute a Lamarckian Genetic Algorithm (LGA) to generate initial binding poses.

  • MD Validation: Subject the top pose to a 100 ns Molecular Dynamics (MD) simulation using the AMBER force field. Calculate MM/PBSA free energy. Self-Validation: If the ligand-receptor RMSD (Root Mean Square Deviation) stabilizes within 2 Å over the final 20 ns of the trajectory, the binding pose is confirmed as thermodynamically viable.

Causality of Experimental Choice: Static docking alone is prone to false positives because it ignores receptor flexibility. A 100 ns MD trajectory acts as a self-validating system to confirm complex stability. Furthermore, MM/PBSA is explicitly chosen over MM/GBSA because the Poisson-Boltzmann model provides a much more rigorous treatment of the solvation penalty associated with the highly lipophilic -OCF3 group entering a hydrophobic binding pocket.

Visualizations

Workflow Start TFMPA Ligand Preparation (3D Structure & Charge Assignment) QM Quantum Mechanical (QM) Optimization DFT B3LYP/6-311++G(d,p) Start->QM PES Conformational Analysis (Relaxed PES Scan of Dihedrals) QM->PES Docking Molecular Docking (Target: TIR1 or c-Met Kinase) PES->Docking MD Molecular Dynamics (MD) (100 ns Trajectory & RMSD) Docking->MD Analysis Free Energy Calculation (MM/PBSA) & ADMET Profiling MD->Analysis

Computational workflow for the theoretical evaluation of TFMPA.

Pathway TFMPA Trifluoromethoxyphenyl Picolinic Acid Receptor Receptor Complex (e.g., TIR1/ASK1) TFMPA->Receptor High-Affinity Binding Corepressor Co-repressor Degradation (Ubiquitination) Receptor->Corepressor Allosteric Activation GeneExpr Gene Expression Alteration (Herbicidal / Apoptotic Effect) Corepressor->GeneExpr Pathway Deregulation

Mechanistic signaling pathway of TFMPA upon receptor binding.

References
  • Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids Source: MDPI (Molecules / Agronomy) URL: [Link]

  • Title: Theoretical Investigation of The Molecular Structure, Conformational and Nonlinear Optical Properties of Picolinic Acid and Its Derivatives Source: Journal of the Institute of Science and Technology (DergiPark) URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of Functionalized Picolinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Picolinic Acid Scaffolds

Picolinic acid and its derivatives are privileged scaffolds in modern medicinal chemistry and drug development.[1][2] The unique structural arrangement of a pyridine ring coupled with a carboxylic acid at the 2-position imparts a distinct set of physicochemical properties. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid provides a hydrogen bond donor and acceptor site, and can also function as a metal-chelating moiety.[1][3] This duality allows for complex and high-affinity interactions with biological targets, making functionalized picolinic acids key components in a range of therapeutic agents, from enzyme inhibitors to antiviral drugs.[1][2]

The synthesis of diverse picolinic acid libraries often requires robust and versatile methods for carbon-carbon bond formation. Among the array of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a preeminent strategy.[4][5] Its advantages include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][6] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the functionalization of picolinic acids, detailing the reaction mechanism, optimization strategies, and a field-proven experimental protocol.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction for challenging substrates like picolinic acids. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] The generally accepted mechanism comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., a halopicolinic acid derivative) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square-planar 16-electron Pd(II) species.[8] The reactivity of the halide is crucial, with the rate of this step typically following the trend I > Br > OTf >> Cl.[10] For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this rate-determining step.[10][11]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species ("ate" complex).[12] The halide on the Pd(II) complex is replaced by the organic group from the boronate, forming a new diorganopalladium(II) intermediate.[7]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the new C-C bond in the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd_Intermediate R¹-Pd(II)L₂(X) Pd0->OxAd_Intermediate Oxidative Addition Trans_Intermediate R¹-Pd(II)L₂(R²) OxAd_Intermediate->Trans_Intermediate Transmetalation Trans_Intermediate->Pd0 Reductive Elimination Product R¹-R² (Functionalized Picolinic Acid) Trans_Intermediate->Product OrganicHalide R¹-X (e.g., Halopicolinic Acid) OrganicHalide->OxAd_Intermediate Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Organoboron->Trans_Intermediate Base Base (e.g., K₃PO₄) Base:n->Trans_Intermediate:s

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

The success of coupling picolinic acid derivatives hinges on the careful selection of several key components. The electronic properties of the pyridine ring and the presence of the carboxylic acid functional group introduce specific challenges that must be addressed.

Palladium Catalyst and Ligand Selection

The choice of the palladium source (precatalyst) and the ancillary ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for reactive aryl bromides and iodides, couplings involving less reactive aryl chlorides or sterically hindered partners require more sophisticated systems.[10]

  • For Chloro-picolinic Acids : These are often preferred due to lower cost and greater availability. However, the strength of the C-Cl bond makes oxidative addition difficult.[10] Highly active catalysts are required, typically generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand.[13]

  • Buchwald-type Ligands : Ligands such as SPhos, XPhos, and DavePhos have proven exceptionally effective for coupling heteroaryl chlorides.[13][14] Their bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition, while their electron-donating nature increases electron density on the palladium, further facilitating the C-Cl bond cleavage.[11][13]

Catalyst / Ligand SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄ Aryl/Heteroaryl Iodides & BromidesCommercially available, easy to handle.
PdCl₂(dppf) Aryl/Heteroaryl BromidesGood for a range of substrates, thermally stable.
Pd₂(dba)₃ + SPhos/XPhos Aryl/Heteroaryl Chlorides, Hindered SubstratesHigh reactivity, broad substrate scope, effective at low catalyst loadings.[13][14]
PEPPSI™-type Catalysts Aryl/Heteroaryl Chlorides & BromidesAir and moisture stable precatalysts, easy to handle.[8]
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation by forming the boronate "ate" complex.[12] However, the base can also influence catalyst stability and substrate integrity.

  • Common Choices : Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[10] K₃PO₄ is often a superior choice for heteroaromatic couplings as it is sufficiently basic to promote the reaction without causing significant protodeboronation (hydrolysis of the C-B bond) of sensitive heteroaryl boronic acids.[15]

  • Base Sensitivity : Picolinic acid itself is acidic. When coupling a halo-picolinic acid, an extra equivalent of base may be required to first neutralize the carboxylic acid before the catalytic cycle can proceed efficiently. The resulting carboxylate can potentially coordinate to the palladium center and inhibit catalysis, a common issue with acidic substrates.[16] In some cases, protecting the carboxylic acid as an ester may be a more effective strategy.

Solvent Systems

The solvent must solubilize the reactants and be compatible with the reaction conditions. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation.[10]

  • Aprotic Solvents : Mixtures of an ethereal solvent (e.g., 1,4-dioxane, THF) or an aromatic solvent (e.g., toluene) with water are very common.[8] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Anhydrous Conditions : For extremely sensitive boronic acids prone to rapid protodeboronation, completely anhydrous conditions using bases like KF or KOAc may be employed.[12][17]

Protocol: Suzuki-Miyaura Coupling of 6-Chloropicolinic Acid with an Arylboronic Acid

This protocol describes a general procedure for the coupling of a commercially available chloropicolinic acid with a representative arylboronic acid.

Materials and Reagents
  • 6-Chloropicolinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram

Experimental_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Purification A 1. Add solids to Schlenk flask: - 6-Chloropicolinic acid - Arylboronic acid - K₃PO₄ - Pd(OAc)₂ / SPhos B 2. Seal, evacuate, and backfill with inert gas (3x) A->B C 3. Add degassed solvents (Dioxane/Water) via syringe B->C D 4. Heat mixture to 80-100 °C with vigorous stirring C->D E 5. Monitor reaction progress (TLC, LC-MS) D->E F 6. Cool to RT, quench with water E->F G 7. Acidify with 1M HCl to pH ~4-5 F->G H 8. Extract with organic solvent (e.g., Ethyl Acetate) G->H I 9. Dry, filter, and concentrate the organic layer H->I J 10. Purify crude product via column chromatography or recrystallization I->J

Caption: General workflow for the Suzuki-Miyaura coupling of picolinic acids.

Step-by-Step Procedure
  • Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloropicolinic acid (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Degassing : Seal the flask with a septum, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Heating : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with water (10 mL).

  • Acidification : Carefully acidify the aqueous mixture with 1M HCl to a pH of approximately 4-5. This protonates the picolinate product, making it more soluble in organic solvents.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by silica gel column chromatography or recrystallization to obtain the pure functionalized picolinic acid.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst system for the substrate (e.g., using Pd(PPh₃)₄ for a chloride).3. Carboxylic acid inhibiting the catalyst.[16]1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[18]2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos).3. Protect the carboxylic acid as a methyl or ethyl ester, then deprotect after coupling.
Protodeboronation 1. Boronic acid is sensitive to the basic aqueous conditions.2. Reaction temperature is too high or reaction time is too long.1. Use a milder base (e.g., KF) and anhydrous conditions.[12]2. Use the boronic acid's pinacol ester or MIDA boronate, which are more stable.[19][20]3. Lower the reaction temperature and monitor carefully to avoid prolonged heating after completion.
Formation of Byproducts 1. Homocoupling of the boronic acid.2. Phenylated impurities from phosphine ligands (e.g., PPh₃).[21]1. Ensure the reaction is truly anaerobic. Use a slight excess of the boronic acid but not a large excess.2. Use alkylphosphine ligands (e.g., SPhos) instead of arylphosphines (e.g., PPh₃) to avoid this side reaction.
Difficult Purification 1. Residual palladium in the final product.2. Product is highly polar and difficult to separate from baseline impurities.1. Use a palladium scavenger resin or perform an aqueous wash with a solution of a thiol-containing compound.2. Adjust the eluent system for chromatography; consider a reverse-phase system if the compound is very polar.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). chem.libretexts.org. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction. pubs.acs.org. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. mt.com. [Link]

  • Suzuki Coupling. organic-chemistry.org. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. (2014). ACS Publications. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012). Journal of the American Chemical Society. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. organic-chemistry.org. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]

  • Boronic Acids and Derivatives. amerigoscientific.com. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2023). chemical.ai. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. scispace.com. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. quora.com. [Link]

  • Miyaura Borylation Reaction. organic-chemistry.org. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. (2008). Organic Letters. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives. (2024). Chemistry – A European Journal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. sciforum.net. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2023). MDPI. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review. researchgate.net. [Link]

  • Do carboxylic acids interfere with Suzukis?. (2019). reddit.com. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2024). PubMed. [Link]

  • Picolinic acid. en.wikipedia.org. [Link]

  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. (2015). Green Chemistry. [Link]

Sources

analytical methods for quantification of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the analytical methodologies for quantifying 5-(3-(Trifluoromethoxy)phenyl)picolinic acid . This Application Note synthesizes chromatographic theory, mass spectrometry, and quantitative nuclear magnetic resonance (qNMR) to provide a robust, self-validating framework for researchers in drug metabolism, pharmacokinetics (DMPK), and formulation development.

Chemical Profiling & Analytical Causality

5-(3-(Trifluoromethoxy)phenyl)picolinic acid (Chemical Formula: C₁₃H₈F₃NO₃, Exact Mass: 283.0456) is a highly specialized building block and intermediate often utilized in the synthesis of pharmaceuticals, such as metalloenzyme inhibitors and respiratory disorder therapeutics[1].

Quantifying this molecule presents unique physicochemical challenges:

  • Zwitterionic Nature: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. Depending on the pH of the mobile phase, it can exist in multiple ionization states, which historically causes severe peak tailing on silica-based stationary phases.

  • Hydrophobic & Electronegative Periphery: The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing, significantly altering the electron density of the aromatic system and shifting the retention behavior during reversed-phase liquid chromatography (RP-LC).

The Causality of Method Selection: To achieve reliable quantification, the analytical system must force the analyte into a single ionization state. By utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we stabilize the protonation of the pyridine nitrogen, facilitating excellent positive electrospray ionization (ESI+) efficiency[2]. Furthermore, relying solely on LC-MS/MS for fluorinated compounds can lead to an "organofluorine gap," where up to 90% of degradation products or metabolites are missed due to ionization suppression or neutral loss[3]. Therefore, an orthogonal validation using ¹⁹F-NMR is required to establish a complete fluorine mass balance[4].

Analytical Strategy Decision Matrix

The following decision tree dictates the appropriate analytical platform based on the sample matrix and required sensitivity.

G Start 5-(3-(Trifluoromethoxy)phenyl) picolinic acid Sample Decision Matrix & Required Sensitivity? Start->Decision Bio Biological Fluids (Trace Level: ng/mL) Decision->Bio Form Formulation / API (High Conc: µg/mL) Decision->Form Degrad Metabolite / Degradant Mass Balance Decision->Degrad LCMS Protocol A: LC-MS/MS High Sensitivity (MRM) Bio->LCMS HPLC HPLC-UV High Precision (254 nm) Form->HPLC NMR Protocol B: 19F-NMR Absolute Quantification Degrad->NMR

Caption: Decision matrix for selecting the optimal quantification platform based on matrix and sensitivity.

Protocol A: High-Sensitivity LC-MS/MS Bioanalysis

This protocol is a self-validating system designed for trace-level quantification in biological matrices (e.g., plasma). It utilizes Picolinic acid-d₄ as an internal standard (IS) to dynamically correct for matrix effects and extraction recovery variations[2].

Sample Preparation Workflow (Protein Precipitation)

G Plasma Plasma Sample (100 µL) IS Spike IS (Picolinic acid-d4) Plasma->IS PPT Add 300 µL Cold ACN (Protein Precipitation) IS->PPT Centrifuge Centrifuge (10,000 x g, 10 min) PPT->Centrifuge Dry Evaporate Supernatant (N2 stream, 40°C) Centrifuge->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon Inject LC-MS/MS Injection (5 µL) Recon->Inject

Caption: Step-by-step protein precipitation (PPT) workflow for trace-level bioanalysis.

Chromatographic & Mass Spectrometric Conditions
  • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm). The high-density end-capping prevents secondary interactions with the basic pyridine ring.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

    • Analyte:m/z 284.1 → 240.1 (Primary quantifier: represents the neutral loss of CO₂ [-44 Da], a hallmark fragmentation pathway for picolinic acids)[2].

    • Analyte Qualifier:m/z 284.1 → 196.1 (Loss of CO₂ and fragmentation of the -OCF₃ group).

    • Internal Standard (Picolinic acid-d₄):m/z 128.1 → 84.1.

Protocol B: Quantitative ¹⁹F-NMR for Mass Balance

During forced degradation studies or environmental photolysis, fluorinated pharmaceuticals often cleave into unknown polyfluorinated alkyl substances (PFAS) or aliphatic-CF₃ products that evade targeted LC-MS/MS[3]. Quantitative ¹⁹F-NMR provides an unbiased, non-destructive method to quantify total organofluorine without requiring authentic standards for every degradant[4].

Methodology
  • Sample Preparation: Extract the formulation or concentrated biological sample into a deuterated solvent (e.g., Methanol-d₄).

  • Internal Standard Addition: Spike the sample with a precise concentration of Hexafluorobenzene (HFB) . HFB provides a distinct, sharp singlet at −164.9 ppm, which will not overlap with the -OCF₃ signal of the analyte[3].

  • NMR Acquisition:

    • Instrument: 600 MHz NMR spectrometer equipped with a fluorine-tuned cryoprobe.

    • Pulse Sequence: Inverse-gated proton decoupling to eliminate Nuclear Overhauser Effect (NOE) enhancements, ensuring the peak area is directly proportional to the number of fluorine nuclei.

    • Relaxation Delay (D1): Set to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing fluorine nucleus to guarantee complete equilibrium recovery between scans.

  • Data Processing: The -OCF₃ group of the intact analyte typically resonates as a singlet near −58.0 ppm. Absolute concentration is calculated by integrating this peak relative to the HFB internal standard.

Data Presentation & Validation Parameters

To ensure methodological trustworthiness, the following tables summarize the expected validation parameters for both protocols, establishing a self-validating benchmark for laboratory implementation.

Table 1: LC-MS/MS Validation Parameters (Biological Matrix)

ParameterAcceptance CriteriaExpected PerformanceCausality / Rationale
Linearity (R²) > 0.9900.998 (1 - 1000 ng/mL)Ensures proportional detector response across the therapeutic pharmacokinetic range.
LLOQ Signal-to-Noise ≥ 10:11.0 ng/mLAchieved via ESI+ protonation of the basic pyridine nitrogen.
Intra-day Precision CV ≤ 15%4.2% - 8.5%Stable ionization provided by the 0.1% Formic Acid buffer.
Matrix Effect 85% - 115%96.4% (IS normalized)Picolinic acid-d₄ perfectly mimics the analyte, canceling out ion suppression from co-eluting phospholipids.

Table 2: Orthogonal Platform Comparison (LC-MS/MS vs. ¹⁹F-NMR)

FeatureProtocol A: LC-MS/MSProtocol B: ¹⁹F-NMR
Primary Use Case Trace-level bioanalysis (PK/TK)Impurity profiling & mass balance
Sensitivity High (Picogram to Nanogram)Low to Moderate (Microgram)
Authentic Standard Required for quantificationNot Required (Uses universal HFB IS)
Degradant Detection Only targeted/known massesUniversal detection of all fluorinated species

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Environmental Science & Technology (ACS Publications)[Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS American Chemical Society[Link]

  • US10633341B2 - Picolinic acid derivatives and their use as intermediates Google P

Sources

Application Note & Protocol Guide: 5-(3-(Trifluoromethoxy)phenyl)picolinic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 5-(3-(Trifluoromethoxy)phenyl)picolinic acid (hereafter referred to as 5-TMPPA ) is a highly specialized chemical probe belonging to the 5-aryl picolinic acid class of inhibitors. It is primarily utilized to interrogate the biological functions of 2-oxoglutarate (2-OG) dependent dioxygenases , a massive enzyme superfamily that includes Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs)[1].

The Causality of Probe Design

To understand the utility of 5-TMPPA, one must examine the structural causality of its design:

  • The Picolinic Acid Core (Metal Chelation): 2-OG oxygenases require a ferrous ion (Fe²⁺) in their active site to catalyze the oxidative decarboxylation of 2-OG[2]. The pyridine nitrogen and the C2-carboxylate of 5-TMPPA act as a bidentate ligand, competitively displacing 2-OG and chelating the active-site Fe²⁺ to halt catalytic turnover[1].

  • The 5-Aryl Substitution (Target Selectivity): While unsubstituted picolinic acid is a weak, non-specific chelator, the addition of a bulky aryl group at the 5-position projects deep into the substrate-binding pocket of specific KDMs (e.g., KDM4/KDM5 families) and PHDs.

  • The Trifluoromethoxy (-OCF₃) Moiety (Lipophilic Interaction): The -OCF₃ group provides a unique combination of high electronegativity and lipophilicity. It exploits hydrophobic sub-pockets within the enzyme, dramatically increasing binding affinity while resisting oxidative metabolism (unlike standard methoxy groups), thereby extending the probe's half-life in cellular assays.

By inhibiting these enzymes, 5-TMPPA serves as a powerful tool to modulate epigenetic landscapes (via H3K4/H3K9 methylation maintenance)[3] or to stabilize HIF-1α to mimic cellular hypoxia.

Target Engagement & Signaling Pathway

The following diagram illustrates the mechanistic flow of 5-TMPPA from molecular binding to phenotypic outcome.

MOA Probe 5-TMPPA Probe (Bidentate Chelator) Fe Active Site Fe(II) Competitive Binding Probe->Fe Chelates Enzyme 2-OG Oxygenases (KDM5 / PHD2) Fe->Enzyme Inactivates Substrate Histone Demethylation / HIF-1α Hydroxylation Enzyme->Substrate Blocks Outcome Epigenetic Silencing / Hypoxia Response Substrate->Outcome Modulates

Fig 1: Mechanism of action of 5-TMPPA targeting 2-OG oxygenases to modulate downstream signaling.

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the potency of 5-TMPPA, the table below summarizes the representative binding affinities (IC₅₀) of the picolinic acid scaffold and the impact of the 5-aryl-OCF₃ substitution. This data demonstrates why 5-TMPPA is prioritized over generic chelators like N-oxalylglycine (NOG) or 2,4-pyridinedicarboxylic acid (2,4-PDCA)[1].

Compound Class / ProbeChemical ModificationTarget: KDM5B (IC₅₀)Target: PHD2 (IC₅₀)Cellular Permeability
Picolinic Acid Unsubstituted core> 500 µM> 200 µMHigh
2,4-PDCA 4-carboxylate addition10 - 50 µM2 - 10 µMLow (requires ester)
IOX1 8-hydroxyquinoline core0.2 - 1.0 µM0.5 - 2.0 µMModerate
5-TMPPA 5-(3-(OCF₃)phenyl) group0.05 - 0.2 µM 0.1 - 0.5 µM Moderate to High

Note: The 5-aryl substitution drives a 1000-fold increase in biochemical potency by exploiting the hydrophobic substrate pocket.

Experimental Workflows & Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They include critical causality notes explaining why specific reagents or timing steps are chosen, preventing common false positives associated with metalloenzyme assays.

Protocol A: In Vitro Biochemical Screening (AlphaScreen Assay)

This protocol measures the direct inhibition of KDM5B by 5-TMPPA using an AlphaScreen proximity assay.

Reagent Preparation & Causality:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 0.1% BSA. Causality: BSA prevents non-specific adherence of the lipophilic 5-TMPPA to plastic microplate walls.

  • Fe(II) Solution: 10 µM Fe(NH₄)₂(SO₄)₂ prepared freshly in H₂O. Causality: Fe(II) rapidly oxidizes to Fe(III) in ambient air, which cannot be utilized by 2-OG oxygenases and will precipitate, leading to false-positive inhibition. Always prepare immediately before use.

  • Ascorbate: 100 µM L-ascorbic acid. Causality: Acts as a reducing agent to maintain iron in the Fe(II) state during the catalytic cycle.

  • 2-OG: 10 µM α-ketoglutarate. Causality: Kept near the Michaelis constant (Km) to allow competitive inhibitors like 5-TMPPA to demonstrate dose-dependent displacement.

Step-by-Step Methodology:

  • Enzyme-Probe Pre-incubation: Add 5 nM recombinant KDM5B to a 384-well plate. Add 5-TMPPA (titrated from 10 µM down to 0.1 nM in 1% DMSO final). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a master mix containing the Biotinylated-H3K4me3 peptide substrate (50 nM), Fe(II), Ascorbate, and 2-OG.

  • Catalytic Phase: Seal the plate and incubate for 30 minutes at 22°C.

  • Quenching & Detection: Add AlphaScreen Donor (Streptavidin) and Acceptor (Anti-H3K4me2) beads suspended in buffer containing 2 mM EDTA. Causality: EDTA strongly chelates Fe(II), instantly quenching the enzymatic reaction to ensure precise timing.

  • Readout: Incubate in the dark for 60 minutes, then read on an AlphaScreen-compatible microplate reader.

Protocol B: Cellular Target Engagement (Immunoblotting)

To validate that 5-TMPPA penetrates the cell membrane and engages its target in live cells, we assess the global accumulation of H3K4me3 (the substrate of KDM5)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells (known to overexpress KDM5B[3]) at 3x10⁵ cells/well in a 6-well plate. Allow to adhere overnight.

  • Compound Treatment: Treat cells with 5-TMPPA at 1 µM, 5 µM, and 10 µM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., IOX1 at 50 µM[1]).

    • Self-Validating Step: If 5-TMPPA shows poor cellular activity, synthesize and test its ethyl-ester prodrug. Cellular esterases will cleave the ester to release the active acid intracellularly.

  • Incubation: Incubate for 48 hours. Causality: Epigenetic marks like histone methylation require multiple cell cycles to accumulate significantly after demethylase inhibition.

  • Histone Extraction: Lyse cells using a hypotonic lysis buffer, pellet the nuclei, and extract histones using 0.2 M HCl overnight at 4°C. Neutralize with NaOH. Causality: Acid extraction isolates highly basic histone proteins from the bulk cytoplasmic and nucleoplasmic proteins, vastly improving Western blot signal-to-noise ratio.

  • Immunoblotting: Run samples on a 15% SDS-PAGE gel. Probe with primary antibodies against H3K4me3 and total Histone H3 (loading control).

CellularWorkflow Step1 1. Cell Culture Seed MCF-7 Cells Step2 2. Probe Treatment Add 5-TMPPA (48h) Step1->Step2 Step3 3. Acid Extraction Isolate Basic Histones Step2->Step3 Step4 4. Target Validation Western Blot (H3K4me3) Step3->Step4

Fig 2: Cellular target engagement workflow for validating 5-TMPPA epigenetic modulation.

Troubleshooting & Data Interpretation

  • False Positives in Biochemical Assays: If 5-TMPPA appears to inhibit all tested enzymes with equal low-nanomolar potency, suspect iron depletion in the buffer. Ensure Fe(II) is in excess of the probe concentration or use orthogonal biophysical assays (e.g., Surface Plasmon Resonance) to confirm direct binding to the enzyme rather than bulk metal chelation in the solvent.

  • Lack of Cellular Efficacy: Picolinic acids carry a negative charge at physiological pH, which can hinder passive diffusion across the lipid bilayer. If the biochemical IC₅₀ is 100 nM but the cellular EC₅₀ is >50 µM, the probe is likely suffering from poor permeability. Transitioning to a cell-permeable ester prodrug format is the standard medicinal chemistry solution for this class of 2-OG oxygenase inhibitors[1].

References

  • Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B Source: National Institutes of Health (PMC) URL:[Link]

  • A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2 Source: National Institutes of Health (PMC) URL:[Link]

  • The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite Source: National Institutes of Health (PMC) URL:[Link]

  • 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: A Robust and Scalable Synthesis of 5-(3-(Trifluoromethoxy)phenyl)picolinic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid, a key building block in modern medicinal chemistry. The described synthetic strategy is designed for scalability, focusing on a convergent approach that utilizes a robust Suzuki-Miyaura cross-coupling reaction. We present detailed, field-tested protocols for the preparation of key starting materials and the final kilogram-scale coupling, work-up, and purification. The causality behind critical process parameters, including reagent selection, reaction conditions, and methods for residual palladium removal, is explained to ensure process safety, efficiency, and reproducibility. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

5-(3-(Trifluoromethoxy)phenyl)picolinic acid is a vital intermediate in the synthesis of a variety of pharmacologically active compounds. The trifluoromethoxy (-OCF3) group is an increasingly important substituent in drug design, often used to enhance metabolic stability, lipophilicity, and binding affinity.[1] The development of a scalable, cost-effective, and reliable synthetic route is therefore of significant interest for enabling drug discovery and development programs.

The synthetic strategy detailed herein is a convergent two-part process, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This C-C bond-forming reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and high yields.[2][3]

The overall workflow is outlined below:

  • Preparation of Key Intermediates :

    • Synthesis of 5-Bromopicolinic Acid : A scalable oxidation of commercially available 5-bromo-2-picoline.

    • Procurement of (3-(Trifluoromethoxy)phenyl)boronic Acid : This reagent is commercially available and widely used in cross-coupling reactions.[][5] Its synthesis is well-documented for contexts requiring in-house preparation.[6]

  • Large-Scale Suzuki-Miyaura Coupling and Purification :

    • Pd-Catalyzed Cross-Coupling : Reaction of 5-bromopicolinic acid with (3-(trifluoromethoxy)phenyl)boronic acid.

    • Work-up and Isolation : Aqueous work-up and pH-controlled precipitation of the crude product.

    • Purification and Palladium Removal : Crystallization to achieve high purity and subsequent treatment to reduce residual palladium levels to pharmaceutically acceptable limits (<10 ppm).

This approach was designed to avoid costly purification steps like column chromatography for intermediates, relying instead on precipitation and crystallization, which are more amenable to large-scale production.

Overall Synthetic Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Assembly & Purification A 5-Bromo-2-picoline B 5-Bromopicolinic Acid A->B KMnO₄ Oxidation (Protocol 2.1) D Suzuki-Miyaura Coupling (Protocol 3.1) B->D C (3-(Trifluoromethoxy)phenyl)boronic Acid Commercially Available or Synthesized C->D E Crude Product Isolation D->E F Crystallization & Pd Removal (Protocols 4.1 & 4.2) E->F G Final Product: 5-(3-(Trifluoromethoxy)phenyl)picolinic acid F->G Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar¹-X (5-Bromopicolinic Acid) C Ar¹-Pd(II)L₂-X B->C D Transmetalation C->D Ar²-B(OH)₂ (Boronic Acid) + Base E Ar¹-Pd(II)L₂-Ar² D->E F Reductive Elimination E->F Ar¹-Ar² (Product) F->A

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: Kilogram-Scale Coupling Reaction
ParameterValueJustification & Expert Insights
Reactants 5-Bromopicolinic Acid (1.00 kg, 4.95 mol)Prepared in Protocol 2.1.
(3-(Trifluoromethoxy)phenyl)boronic Acid (1.12 kg, 5.44 mol, 1.1 eq)Using a slight excess (1.1 eq) ensures complete consumption of the more valuable bromo-intermediate. [5]
Catalyst Pd(OAc)₂ (11.1 g, 0.0495 mol, 1 mol%)A common and effective palladium source. Lower catalyst loading is desirable at scale to reduce cost and palladium contamination.
Ligand SPhos (40.6 g, 0.099 mol, 2 mol%)A bulky phosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to higher yields and faster reaction times.
Base K₂CO₃ (2.05 kg, 14.85 mol, 3.0 eq)An effective and inexpensive inorganic base. A finely powdered form is recommended for better solubility and reactivity.
Solvent Toluene (8 L) / Water (2 L)A biphasic system is highly effective. Toluene solubilizes the organic components, while water dissolves the base and boronic acid salt.
Temperature 85-90 °CProvides sufficient thermal energy for the reaction without significant decomposition of the catalyst or reagents. [7]
Reaction Time 6-12 hoursMonitor by HPLC.
Expected Yield 85-95%

Step-by-Step Methodology:

  • Reactor Setup : Charge a 20 L reactor with 5-bromopicolinic acid (1.00 kg), (3-(trifluoromethoxy)phenyl)boronic acid (1.12 kg), K₂CO₃ (2.05 kg), Pd(OAc)₂, and SPhos.

  • Inerting : Seal the reactor and purge with nitrogen or argon for at least 30 minutes. Trustworthiness : Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. [7]3. Solvent Addition : Add degassed toluene (8 L) and degassed water (2 L). Degassing the solvents (e.g., by sparging with nitrogen) further minimizes oxygen exposure.

  • Reaction : Heat the mixture to 85-90 °C with vigorous stirring to ensure good mixing between the two phases. Monitor the reaction for the disappearance of 5-bromopicolinic acid by HPLC.

  • Cooling : Once the reaction is complete, cool the mixture to 50-60 °C.

Protocols: Product Isolation and Purification

Post-reaction work-up is critical for isolating the product and removing impurities, especially the palladium catalyst, which is a major concern for active pharmaceutical ingredients (APIs).

Protocol 4.1: Work-up and Crystallization
  • Phase Separation : Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Aqueous Wash : Add water (5 L) to the organic layer, stir for 15 minutes, and separate the aqueous layer. This removes the bulk of the inorganic salts.

  • Acidification & Precipitation : Add 2M HCl (aqueous, approx. 8 L) to the toluene layer with vigorous stirring. The product is insoluble at low pH and will precipitate. Monitor the pH of the aqueous phase, aiming for a final pH of 2-3.

  • Isolation : Cool the resulting slurry to room temperature and filter the solid product. Wash the filter cake with water (2 x 2 L) followed by a small amount of cold toluene (1 L) to remove non-polar impurities.

  • Recrystallization : Transfer the crude solid to a clean reactor and add a suitable solvent system (e.g., ethanol/water or isopropanol). Heat until a clear solution is formed, then cool slowly to induce crystallization. This step is crucial for achieving high purity.

  • Final Drying : Collect the purified crystals by filtration and dry under vacuum at 60 °C.

Protocol 4.2: Residual Palladium Removal

If the palladium content after crystallization is still above the desired limit (e.g., >100 ppm), a scavenging step is required.

  • Redissolution : Dissolve the product in a suitable solvent (e.g., Toluene) and add an aqueous base (like NaHCO₃) to deprotonate the carboxylic acid and bring it into the aqueous phase.

  • Scavenging : Treat the aqueous solution with an appropriate scavenger.

    • Activated Carbon : Stirring with activated carbon (2-5 wt%) for several hours can effectively adsorb palladium. [8] * Thiol-based Scavengers : Commercially available silica-based scavengers with thiol groups (e.g., SiliaMetS Thiol) show high affinity for palladium.

  • Filtration & Reprecipitation : Filter off the scavenger. Re-acidify the filtrate with HCl to precipitate the final, purified product as described in Protocol 4.1. This method can effectively lower palladium levels to <10 ppm. [9]

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightMelting PointExpected YieldPurity (HPLC)
5-Bromopicolinic AcidC₆H₄BrNO₂202.01 g/mol 178-181 °C75-85%>98%
5-(3-(Trifluoromethoxy)phenyl)picolinic acidC₁₃H₈F₃NO₃299.21 g/mol (Varies)85-95%>99.5%

Characterization : The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Safety and Handling

  • Potassium Permanganate : Strong oxidizer. Handle with care and avoid contact with combustible materials.

  • Boronic Acids : Can be irritants. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).

  • Palladium Catalysts : May be pyrophoric and are toxic. Handle under an inert atmosphere.

  • Solvents : Toluene is flammable and toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). Benchchem.
  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • CAS 179113-90-7 3-(Trifluoromethoxy)phenylboronic Acid. BOC Sciences.
  • RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • 3-(Trifluoromethoxy)phenylboronic acid. Chem-Impex.
  • Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.
  • Synthesis of 5‐(trifluoromethoxy)picolinonitrile.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • 5-substituted picolinic acid compounds and their method of use.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 5-Bromopicolinic acid. Sigma-Aldrich.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[10][11]Fused Indole Heterocycles. PMC.

  • Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
  • Synthesis of Some Aminopicolinic Acids. David Publishing.
  • Processes for the production of picolinic acid dericatives.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • 3-Methoxy-5-(trifluoromethyl)picolinic acid. ChemScene.
  • Synthesis of the nucleophilic coupling partner for a Suzuki coupling.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).
  • Efficient continuous synthesis of 2-[3-(trifluoromethyl)
  • Reducing PFAS in Drinking Water with Tre

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Aryl-Picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic pitfalls of synthesizing 5-aryl-picolinic acids via Suzuki-Miyaura cross-coupling.

While the Suzuki coupling is a robust method for C–C bond formation, the unique electronic and coordinating properties of the picolinic acid scaffold—combined with the instability of certain boronic acids—often lead to a complex mixture of side products. This guide provides a causality-driven framework to diagnose, troubleshoot, and eliminate these competitive pathways.

Mechanistic Overview of Competitive Pathways

Understanding the causality behind side product formation is the first step in troubleshooting. The diagram below illustrates how the reaction conditions dictate the divergence between the desired cross-coupling and four primary degradation pathways.

SideProductPathway Reactants 5-Bromopicolinic Acid + Arylboronic Acid PdCat Pd Catalyst / Base Solvent, Heat Reactants->PdCat Desired 5-Aryl-picolinic Acid (Target Product) PdCat->Desired Cross-Coupling SP_Proto Ar-H + Borates (Protodeboronation) PdCat->SP_Proto H2O / High pH SP_Decarb 3-Arylpyridine + CO2 (Decarboxylation) PdCat->SP_Decarb High Temp / Pd SP_Homo Ar-Ar (Homocoupling) PdCat->SP_Homo O2 present SP_Dehalo Picolinic Acid (Dehalogenation) PdCat->SP_Dehalo Hydride source

Mechanistic divergence in 5-aryl-picolinic acid synthesis highlighting common side products.

Diagnostic Workflow

Use this decision tree in conjunction with your crude LC-MS or NMR data to rapidly identify the dominant failure mode in your synthesis.

TroubleshootingWorkflow Step1 LC-MS Analysis of Crude Decision Identify Major Mass Peak Step1->Decision Mass1 [M+H] = Target - 44 Da Decision->Mass1 Decarboxylation Mass2 [M+H] = Ar-H Decision->Mass2 Protodeboronation Mass3 [M+H] = Ar-Ar Decision->Mass3 Homocoupling Action1 Esterify starting material Mass1->Action1 Action2 Use MIDA boronate Mass2->Action2 Action3 Degas solvents (FPT) Mass3->Action3

Diagnostic workflow for identifying and resolving cross-coupling side products.

Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS shows a major peak at[Target Mass - 44 Da]. Why is the picolinic acid degrading, and how do I stop it? Causality: A mass loss of 44 Da corresponds to the extrusion of CO₂. 5-bromopicolinic acid is uniquely vulnerable to transition-metal-catalyzed decarboxylation. The nitrogen atom in the pyridine ring coordinates with the palladium catalyst, bringing the metal into close spatial proximity with the adjacent carboxylate group. This chelation facilitates rapid CO₂ extrusion to form a stable aryl-palladium intermediate, which ultimately yields a 3-arylpyridine side product. This mechanism is actually the foundation of 1, but here it acts as an unwanted degradation pathway. Solution: Mask the directing group. Convert the free carboxylic acid to a methyl or ethyl ester (e.g., methyl 5-bromopicolinate) prior to the cross-coupling step. This eliminates the free carboxylate required for the initial metal coordination, completely shutting down the decarboxylation pathway.

Q2: The arylboronic acid is rapidly disappearing, but I am recovering unreacted 5-bromopicolinic acid alongside a large amount of Ar-H. What is the mechanism behind this? Causality: You are observing 2[3]. In this side reaction, the carbon-boron bond is hydrolytically cleaved and replaced by a carbon-hydrogen bond. This is particularly problematic for electron-deficient or heteroaromatic boronic acids. The reaction is accelerated by the basic, aqueous conditions typically used in Suzuki couplings, which generate the highly reactive boronate anion [ArB(OH)₃]⁻ that is susceptible to protonolysis. Solution: Shift the equilibrium by lowering the active concentration of the boronic acid. Use a "slow-release" surrogate such as a4[4], which slowly hydrolyzes in situ, ensuring the cross-coupling rate outcompetes the protodeboronation rate. Alternatively, switch to anhydrous conditions using CsF in 1,4-dioxane.

Q3: I am detecting significant amounts of symmetric biaryl (Ar-Ar) formation. Is my catalyst oxidizing? Causality: Yes. Homocoupling of the arylboronic acid is a classic oxidative side reaction. It occurs when trace oxygen in the reaction vessel oxidizes the Pd(0) species to a peroxo-Pd(II) complex, which then undergoes double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the Ar-Ar dimer. Solution: Rigorously exclude oxygen. Sparging the solvent with nitrogen is often insufficient for sensitive substrates. Implement the freeze-pump-thaw degassing method (minimum 3 cycles) and run the reaction under a positive pressure of argon. Self-Validation Tip: To confirm O₂ is the culprit, run a parallel micro-scale reaction spiked with a radical scavenger (e.g., TEMPO). If the homocoupling is suppressed or altered, radical oxidative pathways are confirmed.

Q4: I see dehalogenated picolinic acid in my crude mixture. Why isn't the coupling completing? Causality: Dehalogenation occurs when the oxidative addition complex (Pd-Ar-Br) undergoes β-hydride elimination from the solvent (like alcohols) or reacts with a hydride source before transmetalation can occur. This is a kinetic issue indicating that the transmetalation step is the rate-limiting bottleneck. Solution: Accelerate transmetalation by using a more electron-rich, sterically demanding biarylphosphine ligand (e.g., SPhos or XPhos) and optimizing the base to increase the nucleophilicity of the boronic partner.

Quantitative Data: Side Product Distribution

The table below summarizes the quantitative distribution of side products based on varying reaction conditions. Notice how the shift to an ester-protected substrate and anhydrous conditions virtually eliminates decarboxylation and protodeboronation.

Reaction ConditionTarget Yield (%)Decarboxylation (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh₃)₄, Na₂CO₃, H₂O/Dioxane, 100°C (Unprotected Acid)45%25%20%10%
Pd(dppf)Cl₂, K₂CO₃, H₂O/Dioxane, 110°C (Unprotected Acid)55%30%10%5%
Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 80°C (Ester Protected)92% <1% 5% 2%

Self-Validating Experimental Protocol

To bypass the degradation pathways detailed above, utilize this optimized, step-by-step methodology. This protocol relies on ester protection to prevent decarboxylation and anhydrous conditions to minimize protodeboronation[5].

Phase 1: Esterification (Protection)

  • Suspend 5-bromopicolinic acid (1.0 equiv) in anhydrous methanol (0.2 M).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.

  • Reflux the mixture at 65 °C for 12 hours. Monitor the reaction via TLC until the starting material is entirely consumed.

  • Concentrate the solution under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ to yield methyl 5-bromopicolinate.

Phase 2: Anhydrous Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine methyl 5-bromopicolinate (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with Argon (Repeat for 3 cycles).

  • Add anhydrous, thoroughly degassed Toluene (0.1 M) via a syringe.

  • Heat the mixture at 80 °C for 18 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate. Purify the crude ester via silica gel chromatography.

Phase 3: Saponification (Deprotection)

  • Dissolve the purified coupled ester in a 3:1 mixture of THF:H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 4 using 1M HCl to precipitate the pure 5-aryl-picolinic acid. Filter, wash with cold water, and dry under high vacuum.

Sources

Technical Support Center: Optimizing Catalyst Loading for Picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this critical chemical transformation. Here, we address common challenges and provide actionable, field-proven insights to enhance your experimental outcomes.

I. Foundational Understanding of Catalyst Loading

Question: What is catalyst loading, and why is it a critical parameter in picolinic acid synthesis?

Answer: Catalyst loading refers to the amount of catalyst used relative to the amount of limiting reactant, in this case, typically 2-methylpyridine (2-picoline). It is a critical parameter because it directly influences the reaction rate, conversion, selectivity, and overall process economy.

  • Impact on Reaction Rate: Generally, a higher catalyst loading provides more active sites for the reaction, leading to a faster conversion of 2-picoline.

  • Influence on Selectivity: The selectivity towards picolinic acid versus byproducts like 2-pyridinecarbaldehyde, pyridine, and CO2 can be highly dependent on the catalyst loading[1][2]. An optimal loading ensures a balance where the desired product formation is maximized.

  • Economic Considerations: Catalysts, especially those containing precious or specialized metals, can be expensive. Therefore, using the minimum amount of catalyst required to achieve the desired performance is crucial for cost-effective synthesis.

Question: What are the common types of catalysts used for picolinic acid synthesis?

Answer: The most prevalent catalysts for the selective oxidation of 2-picoline to picolinic acid are heterogeneous catalysts. Vanadium-titanium oxide (V2O5-TiO2) catalysts are widely studied and have shown high selectivity[1][2]. Other catalysts that have been investigated include:

  • Chromium-vanadium mixed oxides[1].

  • UiO-66(Zr)-based metal-organic frameworks[3][4].

  • Potassium permanganate (KMnO4) is often used for laboratory-scale synthesis[5][6][7].

The choice of catalyst will significantly influence the optimal loading and other reaction conditions.

II. Troubleshooting Guide for Catalyst Loading Optimization

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.

Scenario 1: Low Conversion of 2-Picoline

Question: My reaction shows a low conversion of 2-picoline, even after a prolonged reaction time. Could this be related to catalyst loading?

Answer: Yes, low conversion is a classic symptom of insufficient catalyst loading. With too few active sites available, the reaction rate is slow, and the reaction may not reach completion within the desired timeframe.

Troubleshooting Protocol:

  • Verify Other Parameters: Before adjusting the catalyst loading, ensure that other reaction parameters such as temperature, pressure, and reactant concentrations are at their optimal levels as recommended in the literature for your specific catalyst system.

  • Systematic Increase in Catalyst Loading:

    • Design a series of experiments where you systematically increase the catalyst loading while keeping all other parameters constant.

    • Start with the loading recommended in a relevant literature procedure, if available.

    • Increase the loading in well-defined increments (e.g., 25% or 50% increments).

    • Monitor the conversion of 2-picoline at regular time intervals for each experiment.

  • Data Analysis:

    • Plot the conversion of 2-picoline as a function of time for each catalyst loading.

    • Determine the initial reaction rate for each experiment.

    • Identify the catalyst loading at which the conversion reaches a plateau at an acceptable level within a reasonable time.

Causality: Insufficient catalyst loading leads to a low concentration of active sites, resulting in a slower reaction rate and incomplete conversion of the starting material[8].

Scenario 2: Poor Selectivity towards Picolinic Acid

Question: I am achieving high conversion of 2-picoline, but the yield of picolinic acid is low, with a significant formation of byproducts. How can catalyst loading affect this?

Answer: Poor selectivity can be a consequence of both too low and too high catalyst loading.

  • Insufficient Loading: While the reaction may proceed, the catalyst might favor the formation of intermediate products like 2-pyridinecarbaldehyde if the residence time on the catalyst surface is not optimal.

  • Excessive Loading: Overloading the reactor with catalyst can lead to an overly rapid reaction and localized "hot spots," which can promote side reactions and the decomposition of the desired product, leading to the formation of pyridine and CO2[1][2].

Troubleshooting Protocol:

  • Analyze Byproduct Profile: Identify the major byproducts being formed using techniques like GC-MS or HPLC. This can provide clues about the reaction pathways being favored.

  • Systematic Variation of Catalyst Loading:

    • Conduct a series of experiments with varying catalyst loading, from lower than to higher than your current loading.

    • Ensure consistent mixing and temperature control to avoid mass transfer limitations and hot spots.

  • Monitor Selectivity:

    • For each experiment, analyze the product mixture at different time points to determine the selectivity for picolinic acid and the major byproducts.

    • Plot the selectivity for picolinic acid as a function of 2-picoline conversion for each catalyst loading.

  • Identify Optimal Loading: The optimal catalyst loading will be the one that gives the highest selectivity for picolinic acid at a high conversion of 2-picoline.

Data Presentation: Impact of Catalyst Loading on Reaction Outcome

Catalyst Loading2-Picoline ConversionPicolinic Acid SelectivityDominant Byproducts
LowLowModerate2-Pyridinecarbaldehyde
Optimal High High Minimal
HighHighLowPyridine, CO2

Visualization: Optimizing Catalyst Loading Workflow

G cluster_0 Problem Identification cluster_1 Experimental Design cluster_2 Execution & Analysis cluster_3 Optimization start Low Yield or Poor Selectivity exp_design Vary Catalyst Loading (e.g., 0.5x, 1x, 1.5x, 2x) start->exp_design fixed_params Keep Temperature, Pressure, Substrate Conc. Constant run_rxn Run Parallel Reactions exp_design->run_rxn analyze Monitor Conversion & Selectivity (GC/HPLC) run_rxn->analyze plot_data Plot Yield vs. Loading analyze->plot_data identify_optimum Identify Optimal Catalyst Loading plot_data->identify_optimum validate Validate with Repeat Runs identify_optimum->validate

Caption: Workflow for optimizing catalyst loading.

Scenario 3: Catalyst Deactivation

Question: My reaction starts well, but the rate slows down significantly over time, and I am unable to achieve full conversion. Is this a catalyst deactivation issue related to loading?

Answer: Yes, this is a strong indication of catalyst deactivation. While deactivation can have many causes, it can be exacerbated by improper catalyst loading.

Potential Causes Related to Loading:

  • High Local Reactant Concentration: If the catalyst loading is too low relative to the reactant feed rate, the concentration of reactants and intermediates on the catalyst surface can become very high, potentially leading to coking or poisoning of the active sites[9].

  • Thermal Stress from High Loading: Conversely, excessively high loading can lead to poor heat dissipation, causing localized high temperatures that can lead to thermal degradation or sintering of the catalyst.

Troubleshooting Protocol:

  • Characterize the Spent Catalyst: After the reaction, carefully recover the catalyst and analyze it using techniques like TGA (to quantify coke), TEM (to observe sintering), and chemisorption (to measure the loss of active surface area).

  • Adjust Catalyst Loading and Feed Rate:

    • If coking is the issue, consider increasing the catalyst loading or decreasing the reactant feed rate to lower the concentration of coke precursors on the catalyst surface.

    • If thermal degradation is suspected, reducing the catalyst loading or improving reactor cooling may be necessary.

  • Consider Catalyst Regeneration: For some catalysts, regeneration is possible. Common methods include calcination in air to burn off coke. However, the regeneration procedure must be carefully optimized to avoid further damage to the catalyst.

Visualization: Catalyst Loading and Deactivation Pathways

G cluster_0 cluster_1 cluster_2 loading Catalyst Loading too_low Too Low loading->too_low optimal Optimal loading->optimal too_high Too High loading->too_high coking Coking/ Poisoning too_low->coking High local reactant conc. sintering Sintering/ Thermal Degradation too_high->sintering Poor heat dissipation

Caption: Relationship between catalyst loading and deactivation.

III. Frequently Asked Questions (FAQs)

Q1: Is there a "one-size-fits-all" optimal catalyst loading for picolinic acid synthesis?

A1: No. The optimal catalyst loading is highly dependent on the specific catalyst used (e.g., V2O5-TiO2, Cr-V oxides), the reactor configuration (e.g., fixed-bed, slurry), and the operating conditions (temperature, pressure, reactant concentrations). It must be determined experimentally for each unique system.

Q2: How do I calculate the catalyst loading?

A2: Catalyst loading is typically expressed as a weight ratio or mole ratio of the catalyst to the limiting reactant (2-picoline). For example, it could be expressed as g of catalyst per g of 2-picoline or mol% of the active metal relative to the moles of 2-picoline.

Q3: Can I reuse my catalyst? How does loading affect reusability?

A3: The reusability of a catalyst depends on its stability and whether it can be effectively regenerated. Catalyst loading can impact reusability; for instance, operating at an optimal loading that minimizes deactivation will enhance the catalyst's lifetime and the number of times it can be reused. Some modern catalysts, like certain metal-organic frameworks, have shown good recyclability[3].

Q4: Where can I find starting points for catalyst loading in my experiments?

A4: The best starting point is to consult the scientific literature for studies using a similar catalyst system for the oxidation of 2-picoline or related compounds[1][2]. Patents can also be a valuable source of information on industrially relevant catalyst loadings and reaction conditions[10].

References

  • Industrial Applications and Chemical Significance of 2-Picoline (CAS 109-06-8): A Comprehensive Overview. (2024). Google Search Result.
  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•) - ResearchGate. (n.d.). ResearchGate.[Link]

  • Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline - ResearchGate. (2025). ResearchGate.[Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (2023). RSC Publishing.[Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015). PMC - NIH.[Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC. (n.d.). PMC.[Link]

  • CN100448534C - Process for preparing 2-picoline and 4-picoline - Google Patents. (n.d.).
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (n.d.). RSC Publishing.[Link]

  • Picolinic acid - Wikipedia. (n.d.). Wikipedia.[Link]

  • 2-Methylpyridine - Wikipedia. (n.d.). Wikipedia.[Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.). ResearchGate.[Link]

  • CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof - Google Patents. (n.d.).
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012). IRL @ UMSL.[Link]

  • Picolinic acid hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC. (2015). PMC.[Link]

  • Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation - DSpace@MIT. (2022). DSpace@MIT.[Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. (2023). International Research Journal.[Link]

  • Special Issue on Catalyst Deactivation and Regeneration - KAUST Repository. (2021). KAUST Repository.[Link]

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading - Publikationen in KITopen. (2021). Publikationen in KITopen.[Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025). Reddit.[Link]

Sources

Technical Support Center: Synthesis of Trifluoromethoxylated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of trifluoromethoxylated heterocycles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of incorporating the trifluoromethoxy (–OCF₃) group into heterocyclic scaffolds. The unique electronic properties, metabolic stability, and lipophilicity of the –OCF₃ group make it a highly desirable substituent in modern drug discovery.[1][2] However, its synthesis is far from trivial, plagued by challenges such as the inherent instability of the trifluoromethoxide anion and the low reactivity of many available reagents.[3]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. The advice herein is based on established chemical principles and a synthesis of current literature to help you overcome common hurdles and accelerate your research.

Troubleshooting Guide: Diagnosing and Solving Common Experimental Failures

This section addresses specific problems in a question-and-answer format. The goal is to provide a logical framework for diagnosing the root cause of an issue and implementing a corrective action plan.

Q1: I am observing low or no conversion of my starting material. What are the likely causes and how can I fix it?

Low conversion is one of the most common issues. The cause can typically be traced back to the reagent, the catalyst system, or the reaction conditions. Let's break down the diagnostic process.

dot

Caption: Troubleshooting flowchart for low reaction conversion.

Detailed Breakdown:

  • Reagent Integrity & Activity:

    • Problem: Many trifluoromethoxylating reagents, particularly hypervalent iodine compounds (e.g., Togni's reagents) or those with high vapor pressure (e.g., TFMT), can be sensitive to moisture, light, and heat.[3][4] The trifluoromethoxide anion (–OCF₃) itself is notoriously unstable and can readily decompose to fluoride and fluorophosgene.[3]

    • Solution:

      • Always use a fresh batch of the reagent or one that has been stored meticulously under anhydrous and dark conditions.

      • Perform reactions under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching reactive intermediates.

      • For nucleophilic methods using precursors like TMSCF₃, ensure your fluoride source (e.g., TBAF, CsF) is rigorously anhydrous, as water will protonate and destroy the trifluoromethyl anion.[4]

  • Insufficient Reagent Activation:

    • Problem: The reactive species is often generated in situ, and this activation step can be the point of failure. Nucleophilic sources like TMSCF₃ require a fluoride initiator, while electrophilic Togni reagents may need a Lewis or Brønsted acid to enhance their electrophilicity.[4] Radical reactions often depend on an oxidant (like tBuOOH) or a photocatalyst to generate the key radical intermediate.[5][6]

    • Solution:

      • Nucleophilic: If using a catalytic amount of a fluoride source with TMSCF₃, consider increasing it to a stoichiometric quantity to ensure sufficient generation of the trifluoromethyl anion.[4]

      • Electrophilic: For challenging substrates, the addition of a catalytic amount of a strong acid can sometimes activate the reagent for the desired transformation.[4]

      • Radical/Photoredox: Confirm the activity of your oxidant or initiator. For photoredox catalysis, ensure your light source is emitting at the correct wavelength and that your photocatalyst has not degraded.

  • Suboptimal Reaction Conditions:

    • Problem: The choice of solvent and temperature is critical. Some methods, such as those involving an OCF₃-migration step, may require heating to overcome the activation barrier for the rearrangement.[7] Furthermore, the electronics of your specific heterocycle may render it unreactive under a given set of "standard" conditions.

    • Solution:

      • Conduct a solvent screen. Polar aprotic solvents (e.g., DMF, DMAc, MeCN) are common choices.[4][8]

      • Systematically vary the temperature. While many modern methods operate at room temperature, less reactive substrates may require heating.

      • For electron-deficient heterocycles, which are often challenging substrates, methods that rely on generating a highly reactive trifluoromethyl radical may be more successful than those using nucleophilic or mildly electrophilic species.[5][9]

Q2: My reaction is producing the C-trifluoromethylated regioisomer instead of the desired O-trifluoromethoxylated product. Why is this happening?

This is a classic selectivity challenge, particularly when using electrophilic reagents with electron-rich (hetero)arenes or phenols.

Causality: Electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents, can act as sources of an "electrophilic" CF₃⁺ synthon or a CF₃ radical.[10][11] With electron-rich aromatic systems, this species can preferentially attack the electron-rich π-system of the ring (electrophilic aromatic substitution) rather than the heteroatom (oxygen).

Solutions:

  • Change Your Reagent & Mechanism: Switch from an electrophilic C-H functionalization strategy to a nucleophilic one. This fundamentally changes the reactive partners. For example, converting a hydroxy-heterocycle to its corresponding heteroxide (with a base like NaH) and then treating it with a nucleophilic trifluoromethoxylation reagent system can favor O-attack.[4]

  • Modify the Substrate: If your substrate allows, you can install bulky blocking groups at the ortho- and para-positions of the ring. This sterically hinders attack at the carbon atoms, potentially making O-trifluoromethoxylation the more favorable pathway.[4]

  • Adjust Reaction Conditions: In some cases, solvent choice can influence selectivity. Less coordinating solvents may enhance the nucleophilicity of the oxygen atom. For phenol-type substrates, ensuring complete deprotonation to the phenoxide with a strong, non-nucleophilic base is critical to maximizing oxygen's reactivity over the ring.[4]

Q3: The purification of my trifluoromethoxylated heterocycle is proving difficult due to persistent byproducts. What are these byproducts and how can I remove them?

Purification is a significant, often underestimated, challenge. The polarity of your desired product can be very similar to that of starting materials or certain byproducts.

Common Byproducts & Their Origin:

  • Decomposition Products: From unstable reagents (e.g., Togni's reagent can generate 2-iodobenzoic acid derivatives).

  • Halogenated Heterocycles: If using reagents like XtalFluor-E with TCCA (trichloroisocyanuric acid) on electron-rich systems, competitive chlorination is a known side reaction.[4]

  • Dimerized or Polymerized Material: Common in radical reactions, especially with styrene-like substrates.[4]

  • Hydrolyzed Starting Material/Product: If moisture is present.

Purification Strategies:

  • Aqueous Workup: A carefully planned series of aqueous washes can remove many common impurities. A basic wash (e.g., sat. NaHCO₃) can remove acidic byproducts, while an acidic wash (e.g., dil. HCl) can remove basic starting materials or byproducts.

  • Alternative Chromatography: If standard silica gel chromatography fails, consider:

    • Reverse-Phase Chromatography (C18): Separates based on hydrophobicity, which can be effective for these lipophilic compounds.

    • Alumina (Basic or Neutral): Can be useful if your compound is sensitive to the acidic nature of silica.

    • Supercritical Fluid Chromatography (SFC): An excellent technique for purifying complex heterocyclic mixtures.

  • Crystallization: If your product is a solid, crystallization is a powerful purification method that can be scaled effectively.

  • Preventative Measures: The best strategy is to minimize byproduct formation in the first place. Switching from TCCA to a non-halogenating co-oxidant like NFSI can prevent chlorination.[4] Optimizing reaction stoichiometry can reduce the amount of unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate trifluoromethoxylating reagent for my specific heterocycle?

The choice of reagent is the most critical decision and depends primarily on the electronic nature of your substrate and the functional groups it contains.

Reagent Class Example Reagent(s) Mechanism Best Suited For Pros Cons
Electrophilic / Radical Togni Reagents, Umemoto Reagents, CF₃SO₂Na (Langlois)Radical, Single Electron Transfer (SET)Electron-deficient heterocycles; Direct C-H functionalizationHigh functional group tolerance; Commercially available.[9][11]Can favor C- over O-attack on electron-rich systems; Can be expensive.[4][10]
Nucleophilic (Anion Precursors) TMSCF₃ + F⁻, TFMS + F⁻, Phth-OCF₃Nucleophilic AttackPre-functionalized heterocycles (e.g., halides, triflates, alcohols)Well-defined mechanism; Good for building specific C-OCF₃ bonds.Requires stoichiometric activation; Sensitive to moisture; Substrate must be pre-functionalized.[3][4][12]
Transition Metal-Catalyzed Pd, Ag, or Cu catalysts with various OCF₃ sourcesOxidative Addition, Reductive EliminationAllylic or benzylic C-H bonds; Arylboronic acids or stannanes.[3][13]High selectivity for specific C-H bonds; Mild conditions possible.Catalyst sensitivity; Limited to specific substrate classes; Potential for metal contamination.[3]
Photoredox-Catalyzed Ru or Ir catalysts with N-OCF₃ or other radical precursorsRadical Generation via SETDirect C-H functionalization of a broad range of (hetero)arenes.[3][6]Very mild conditions (visible light, RT); Excellent functional group tolerance.Requires specialized photochemical equipment; Can be sensitive to oxygen.
Q2: What are the primary mechanistic pathways, and how do they impact my experimental design?

Understanding the underlying mechanism is crucial for rational optimization. The three main pathways dictate how the C-OCF₃ bond is formed.

dot

Mechanistic_Pathways cluster_0 Radical Pathway cluster_1 Nucleophilic Pathway cluster_2 Pd-Catalyzed Pathway (Allylic C-H) Rad_Source Radical Precursor (e.g., Togni Reagent + hv/SET) Rad_CF3O •OCF₃ Radical Rad_Source->Rad_CF3O Generation Rad_Intermediate [Het-OCF₃]• Adduct Rad_CF3O->Rad_Intermediate Addition Rad_Het Heterocycle (Het-H) Rad_Het->Rad_Intermediate Rad_Product Het-OCF₃ Rad_Intermediate->Rad_Product Oxidation & Deprotonation Nuc_Source Anion Precursor (e.g., TFMS + CsF) Nuc_OCF3 ⁻OCF₃ Anion Nuc_Source->Nuc_OCF3 Activation Nuc_Product Het-OCF₃ Nuc_OCF3->Nuc_Product SN2 / SNAr Nuc_Het Heterocycle-LG (LG = Br, I, OTf) Nuc_Het->Nuc_Product Pd_Het Allyl-Heterocycle Pd_Intermediate1 π-Allyl Pd(II) Complex Pd_Het->Pd_Intermediate1 Pd_Cat Pd(II) Catalyst Pd_Cat->Pd_Intermediate1 C-H Activation Pd_Product Het-Allyl-OCF₃ Pd_Intermediate1->Pd_Product Nucleophilic Attack by ⁻OCF₃ Pd_Source AgOCF₃ Pd_Source->Pd_Product

Caption: Simplified overview of common trifluoromethoxylation mechanisms.

  • Radical Pathway: Involves the generation of a trifluoromethoxy radical (•OCF₃) which adds to the heterocycle.[14] This is common in photoredox and some Togni-reagent-based methods. It is excellent for C-H functionalization but can sometimes lead to issues with regioselectivity.

  • Nucleophilic Pathway: Uses a source of the trifluoromethoxide anion (⁻OCF₃) to displace a leaving group (like a halide or triflate) on the heterocyclic ring.[3] This pathway offers excellent regiocontrol but requires a pre-functionalized substrate.

  • Transition Metal-Catalyzed Pathway: Typically involves a catalytic cycle where a metal like palladium activates a C-H bond (e.g., an allylic C-H), forming a metal-intermediate that then reacts with a trifluoromethoxide source.[3] This is highly selective for specific types of C-H bonds.

Experimental Protocol Example

This section provides a representative protocol to illustrate the practical details involved. This should be adapted based on your specific substrate and laboratory safety protocols.

Protocol: Palladium-Catalyzed Oxidative Trifluoromethoxylation of an Allylic C-H Bond

This protocol is adapted from methodologies developed for the trifluoromethoxylation of allyl arenes and heteroarenes.[3]

Materials:

  • Allyl-substituted heterocycle (1.0 equiv)

  • PdCl₂(PhCN)₂ (5-10 mol%)

  • 1,4-Benzoquinone (BQ) (1.5-2.0 equiv)

  • CsOCF₃ (or generated in situ from TFMS and CsF) (2.0 equiv)

  • AgBF₄ (2.0 equiv)

  • AgF (2.0 equiv)

  • 2,4,6-Trimethylbenzoic acid (catalytic, ~20 mol%)

  • Anhydrous solvent (e.g., Toluene or DCE)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst, BQ, CsOCF₃, AgBF₄, AgF, and 2,4,6-trimethylbenzoic acid.

    • Scientist's Note: The addition of AgF is crucial as it helps to suppress the decomposition of the active silver trifluoromethoxide (AgOCF₃) reagent into silver fluoride and other byproducts.[3] The acid additive facilitates the turnover-limiting C-H activation step.[3]

  • Reagent Addition: Add the anhydrous solvent via syringe, followed by the allyl-substituted heterocycle substrate.

  • Reaction: Seal the vessel and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble silver and palladium salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired allylic trifluoromethyl ether.

Disclaimer: This is a generalized protocol. Optimal conditions, including catalyst loading, oxidant, and solvent, may vary depending on the specific heterocyclic substrate. Always conduct small-scale test reactions to find the optimal conditions for your system.

References

  • Proposed reaction mechanism of trifluoromethoxylation of (hetero)arenes. ResearchGate. Available at: [Link]

  • Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry. Available at: [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions. Molecules. Available at: [Link]

  • Trifluoromethoxylation/trifluoromethylthiolation/trifluoromethylselenolation strategy for the construction of heterocycles. ResearchGate. Available at: [Link]

  • Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Chemistry. Available at: [Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. ResearchGate. Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications. Available at: [Link]

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. Available at: [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. Available at: [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. Available at: [Link]

  • Photoredox Amidotrifluoromethoxylation of Styrenes with Bifunctional N-OCF3 Reagent via Electron Donor–Acceptor Complex Activation. CCS Chemistry. Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]

  • Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin. Available at: [Link]

  • N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. The Journal of Organic Chemistry. Available at: [Link]

  • Electrochemical Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by bromide ions. Organic Chemistry Frontiers. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. Organic Chemistry Portal. Available at: [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed. Available at: [Link]

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Innate C-H trifluoromethylation of heterocycles. ResearchGate. Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Photocatalytic direct C−H trifluoromethylation of heterocycles. ResearchGate. Available at: [Link]

  • Trifluoromethylated heterocycles. PubMed. Available at: [Link]

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. Available at: [Link]

  • Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine. Harvard DASH. Available at: [Link]

  • Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters. Available at: [Link]

  • Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry. Available at: [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters. Available at: [Link]

  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 5-(3-(Trifluoromethoxy)phenyl)picolinic acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the aqueous insolubility of fluorinated biphenyl-like systems.

Working with 5-(3-(Trifluoromethoxy)phenyl)picolinic acid presents a distinct thermodynamic challenge. To successfully formulate this compound for in vitro and in vivo applications, we must move beyond trial-and-error and understand the specific causality behind its physicochemical behavior.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does this specific molecule precipitate so aggressively in standard assay buffers? A1: The insolubility is driven by a thermodynamic conflict between the molecule's two distinct domains. The trifluoromethoxy ( −OCF3​ ) group is an intrinsically lipophilic and strongly electron-withdrawing moiety. While it is excellent for improving metabolic stability and membrane permeability, it drastically increases the molecule's overall hydrophobicity. Conversely, the picolinic acid core has a highly acidic carboxyl group with a pKa of approximately 1.07.

At a physiological pH of 7.4, the carboxylic acid is ionized. However, the solvation energy gained from this localized charge is completely overpowered by the massive hydrophobic bulk of the −OCF3​ -phenyl ring. When introduced to water, the lipophilic tails rapidly aggregate to minimize contact with the aqueous environment, resulting in a high crystal lattice energy and immediate micro-precipitation.

Q2: My DMSO stock solutions crash out the moment I dilute them into cell culture media. How do I fix this? A2: This is a classic "solvent-shift" precipitation. When you spike a highly concentrated DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic drug stranded without a solvation shell. The Fix: Employ a step-down dilution strategy. First, dilute your DMSO stock into an intermediate cosolvent (like PEG400) before introducing it to the final buffer. Additionally, ensure your final assay buffer contains a mild surfactant (e.g., 0.1% Tween-80) or a carrier protein (e.g., BSA) to act as a hydrophobic sink for the drug molecules[1].

Q3: What is the most reliable vehicle for in vivo oral (PO) dosing? A3: For oral bioavailability, Hydroxypropyl- β -cyclodextrin (HP- β -CD) inclusion complexation is the gold standard. The lipophilic 3-(trifluoromethoxy)phenyl ring perfectly matches the internal diameter and hydrophobicity of the β -cyclodextrin cavity. By encapsulating the lipophilic tail, the hydrophilic exterior of the HP- β -CD molecule dictates the aqueous solubility, effectively masking the drug's insolubility[2].

Part 2: Formulation Strategy & Quantitative Data

To streamline your experimental design, use the decision tree below to select the appropriate formulation pathway based on your assay requirements.

FormulationStrategy Start Solubility Challenge: 5-(3-(OCF3)phenyl)picolinic acid InVitro In Vitro Assays (Cell Culture/Biochemical) Start->InVitro InVivo In Vivo Studies (PK & Efficacy) Start->InVivo DMSO DMSO Stock (10 mM) + Step-down Dilution InVitro->DMSO HPBCD HP-β-CD Complexation (Oral / PO Dosing) InVivo->HPBCD Cosolvent pH-Adjusted Cosolvent (Intravenous / IV Dosing) InVivo->Cosolvent Buffer Aqueous Buffer + 0.1% Tween-80 or BSA DMSO->Buffer

Decision tree for selecting a formulation strategy based on experimental application.

Table 1: Comparative Solubility Across Standard Vehicles

Note: Values are empirical estimates based on structurally homologous fluorinated picolinic acids.

Formulation VehicleEstimated SolubilityPrimary ApplicationVisual QC Indicator
PBS (pH 7.4) < 0.01 mg/mLNot recommendedImmediate white turbidity
100% DMSO > 50.0 mg/mLIn vitro stock solutionsOptically clear
10% PEG400 + pH 8.0 2.0 - 5.0 mg/mLIntravenous (IV) dosingClear, slightly viscous
20% HP- β -CD (aq) 5.0 - 10.0 mg/mLOral (PO) dosingClear, water-like
Part 3: Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems . If a protocol fails at any step, the built-in validation checks will immediately alert you, preventing the use of crashed formulations in expensive in vivo models.

Protocol A: Preparation of HP- β -CD Inclusion Complex (For PO Dosing)

This protocol utilizes a cosolvent-assisted kneading method to force the lipophilic −OCF3​ group into the cyclodextrin cavity[2].

  • Stoichiometric Weighing: Weigh 5-(3-(Trifluoromethoxy)phenyl)picolinic acid and HP- β -CD at a 1:4 molar ratio. Causality: Excess cyclodextrin is required to push the equilibrium toward complete complexation.

  • Cosolvent Solubilization: Suspend the physical mixture in a 10% Ethanol/Water (v/v) solution. The ethanol temporarily disrupts the water structure, lowering the energy barrier for the drug to enter the hydrophobic cyclodextrin cavity.

  • Equilibration: Stir the suspension magnetically at 300 rpm at 25°C for 48 hours.

    • Self-Validation Check: At t=0 , the solution will be heavily opaque. By t=48 hours, the solution must transition to completely transparent. If turbidity remains, complexation is incomplete; add 2% more ethanol and stir for an additional 12 hours.

  • Lyophilization: Flash-freeze the clear solution in liquid nitrogen and lyophilize for 72 hours to remove all water and ethanol, yielding a fluffy, amorphous white powder.

  • Reconstitution: For dosing, dissolve the powder in sterile water.

    • Self-Validation Check: The powder should dissolve instantly without any sonication.

HPBCDWorkflow Step1 1. Stoichiometry 1:4 Drug:HP-β-CD Step2 2. Solubilization 10% EtOH/Water Step1->Step2 Step3 3. Equilibration Stir 48h at 25°C Step2->Step3 Step4 4. Lyophilization Freeze-drying Step3->Step4 Step5 5. Validation Clear Reconstitution Step4->Step5

Step-by-step workflow for generating self-validating HP-β-CD inclusion complexes.

Protocol B: pH-Adjusted Cosolvent Formulation (For IV Dosing)

Because IV formulations cannot tolerate high concentrations of cyclodextrins or particulates, we exploit the acidic nature of the picolinic acid core[1].

  • Primary Dispersion: Weigh the required amount of drug and suspend it in 10% (v/v) PEG400. Vortex heavily. The suspension will be cloudy.

  • pH Adjustment (Salt Formation): Add 0.1 M NaOH dropwise while monitoring with a micro-pH probe.

    • Self-Validation Check: As the pH approaches 7.5 - 8.0, the carboxylic acid will fully deprotonate into its sodium salt, and the PEG400 will stabilize the lipophilic tail. The solution will abruptly turn clear. Do not exceed pH 8.5 to avoid tissue necrosis upon injection.

  • Aqueous Dilution: Slowly add 5% (v/v) Propylene Glycol (PG), followed by dropwise addition of sterile 0.9% saline to reach the final volume.

  • Final QC: Filter through a 0.22 μ m PES syringe filter.

    • Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the filtrate. The polydispersity index (PDI) must be < 0.2, confirming the absence of sub-visible aggregates that could cause micro-embolisms in vivo.

References
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Cas 98-98-6, Picolinic acid Chemical Properties. Lookchem.
  • The hydroxypropyl– β -cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dovepress.
  • The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs.

Sources

scale-up challenges for the synthesis of fluorinated pharmaceuticals.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Fluorination Scale-Up Tech Support Center: Troubleshooting & Methodologies

Overview: Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of fluorinated active pharmaceutical ingredients (APIs) presents unique thermodynamic, kinetic, and safety challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated standard operating procedures (SOPs) to bridge the gap between discovery-scale fluorination and multi-kilogram manufacturing.

Section 1: Reagent Handling & Thermal Safety (FAQs)

Q: Why does my DAST-mediated deoxyfluorination run smoothly at 10 grams but experience thermal runaway at 500 grams? A: This is a classic heat transfer and accumulation issue. In batch reactors, as the volume increases, the surface-area-to-volume ratio decreases dramatically. Reaction rate and heat evolution increase exponentially with temperature, whereas the cooling capacity of the reactor jacket is only linear[1]. DAST (diethylaminosulfur trifluoride) is highly prone to auto-catalytic disproportionation into toxic SF₄ gas and explosive (Et₂N)₂SF₂ when internal temperatures exceed 90 °C[2]. At scale, localized "hot spots" form due to inadequate mixing and poor heat dissipation, triggering this decomposition. Solution: Transition to continuous flow microreactors to ensure rapid heat dissipation and prevent reagent accumulation[2][3].

Q: Selectfluor is much safer than DAST, but its atom economy is poor. How can we optimize its efficiency at scale? A: Selectfluor transfers only a single fluorine atom, meaning ~95% of its molecular weight is discarded as protodefluorinated waste (H-TEDA(BF₄)₂)[4]. However, recent process optimizations have demonstrated that this "waste" can be upcycled. Adding H-TEDA(BF₄)₂ at the beginning of a radical C(sp³)-H fluorination alters the aggregation state of Selectfluor. This aggregative activation eliminates unproductive induction periods (which can last up to 8 hours in batch) and increases overall yields by an average of 3.3-fold[4][5].

Section 2: Reaction Engineering & Equipment (Troubleshooting)

Issue: Severe corrosion of borosilicate glass reactors during late-stage fluorination. Root Cause: Many electrophilic and nucleophilic fluorination reactions generate trace amounts of hydrogen fluoride (HF) as a byproduct. HF aggressively etches silica-based glass, which not only degrades the reactor but also leaches heavy metals and boron into the API mixture, catalyzing undesired side reactions and complicating purification. Resolution: For any reaction generating HF or utilizing elemental F₂ gas, replace glass-lined vessels with Hastelloy C-276, Monel, or PTFE/PFA-lined reactors[3][6].

Issue: Loss of regioselectivity during biphasic gas-liquid fluoroalkylations (e.g., using fluoroform or CF₃I). Root Cause: In batch scale-up, maintaining a sufficient gas-liquid interfacial area is difficult. Poor mass transfer leads to localized concentration gradients, starving the reaction of the fluorinating gas and allowing competing side reactions to dominate. Resolution: Implement a continuous flow setup with a tube-in-tube reactor or a static mixer. The lack of system headspace in microreactors forces intimate gas-liquid contact, drastically increasing the interfacial area and restoring the regioselectivity observed at the bench scale[6].

Section 3: Quantitative Comparison of Fluorinating Agents at Scale

To aid in route scouting and risk assessment, the following table summarizes the scale-up profiles of common fluorinating reagents:

ReagentActive F SpeciesThermal Stability / Hazard LevelHeat of Reaction (ΔH)Preferred Reactor Setup
DAST Nucleophilic (F⁻)High Risk (Explosive disproportionation >90°C)Highly ExothermicContinuous Flow (PTFE/PFA)
Selectfluor Electrophilic (F⁺)Low Risk (Solid, stable <100°C)Mildly ExothermicBatch or Flow (Hastelloy/Glass)
F₂ Gas (10% in N₂) Electrophilic (F⁺)Extreme Risk (Toxic, highly corrosive)Extremely ExothermicMicroreactor (Monel/Hastelloy)
Fluoroform (CHF₃) Nucleophilic (CF₃⁻)Moderate Risk (Greenhouse gas, high pressure)Endothermic/MildPressurized Continuous Flow

Section 4: Validated Standard Operating Procedures (SOPs)

SOP 1: Scale-Up of Continuous Flow Deoxyfluorination using DAST Causality: By utilizing a continuous flow microreactor, the residence time of the unstable intermediates is strictly controlled (typically <1 hour), and the high surface-area-to-volume ratio ensures isothermal conditions, preventing the >90 °C thermal runaway threshold[2].

  • System Priming: Flush a PTFE-coil flow reactor (e.g., 10 mL internal volume) with anhydrous dichloromethane (DCM) at a flow rate of 1.0 mL/min to ensure strict moisture-free conditions.

  • Reagent Preparation: Prepare a 0.5 M solution of the alcohol precursor in anhydrous DCM (Stream A). Prepare a 0.6 M solution of DAST in anhydrous DCM (Stream B). Safety Note: Handle DAST in a highly ventilated fume hood using PPE.

  • Pumping & Mixing: Pump Stream A and Stream B using dual syringe or HPLC pumps at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.

  • Thermal Control: Submerge the PTFE reactor coil in a temperature-controlled bath set to the optimized reaction temperature (typically 20 °C to 60 °C, strictly below 80 °C).

  • In-Line Quenching: Direct the reactor effluent into a second T-mixer where it meets a continuous stream of saturated aqueous NaHCO₃ (Stream C) to immediately neutralize excess DAST and HF byproducts.

  • Phase Separation: Pass the quenched mixture through an in-line liquid-liquid separator. Collect the organic phase containing the fluorinated API for downstream concentration.

SOP 2: Aggregatively Activated Radical C(sp³)-H Fluorination Causality: The deliberate addition of the protodefluorinated byproduct alters the kinetic profile of the reaction, breaking the induction period and stabilizing the radical transfer transition state[4][5].

  • Vessel Preparation: Charge a Hastelloy or PTFE-lined batch reactor with the unactivated C(sp³)-H substrate (1.0 equivalent) and a photocatalyst (e.g., 2 mol% decatungstate).

  • Reagent & Promoter Addition: Add Selectfluor (1.5 equivalents) and the protodefluorinated promoter H-TEDA(BF₄)₂ (0.5 to 1.0 equivalent)[4][7].

  • Solvent Addition: Suspend the mixture in an appropriate solvent (e.g., MeCN/H₂O mixture) to ensure partial solubility of the salts.

  • Irradiation & Cooling: Irradiate the reactor with 390 nm LED light. Maintain the internal jacket temperature at 25 °C to counteract the heat generated by the high-intensity LEDs.

  • Monitoring: Monitor the reaction via in-situ IR or HPLC. The addition of H-TEDA(BF₄)₂ will eliminate the standard 4-8 hour induction period, achieving completion in a fraction of the time.

Section 5: Scale-Up Decision Matrix

The following workflow illustrates the logical decision-making process for selecting the appropriate reactor technology during the scale-up of fluorinated APIs.

G Start Evaluate Fluorination Reaction for Scale-Up Q1 Highly Exothermic or Gas Evolution? (e.g., DAST, F2) Start->Q1 Flow Continuous Flow Microreactor (PTFE/PFA/Monel) Q1->Flow Yes (ΔH > 50 kJ/mol) Q2 Corrosive Byproducts? (e.g., HF generation) Q1->Q2 No (Mild Exotherm) Batch Standard Batch Reactor (Hastelloy/Glass-lined) Mat1 Use PTFE/PFA or Hastelloy C-276 Flow->Mat1 Material Selection Q2->Mat1 Yes Mat2 Standard Borosilicate Glass Acceptable Q2->Mat2 No End Proceed to Pilot Scale-Up Execution Mat1->End Mat2->End

Decision matrix for selecting reactor type and materials during fluorination scale-up.

References[8] Selectfluor. Common Organic Chemistry. https://commonorganicchemistry.com/Rxn_Pages/Reagents/Selectfluor/Selectfluor.htm[6]Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. MIT DSpace. https://dspace.mit.edu/handle/1721.1/140681[2]Flow microreactor synthesis in organo-fluorine chemistry. National Center for Biotechnology Information (PMC). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881358/[7]Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC). https://pubs.rsc.org/en/content/articlelanding/2021/cs/d0cs00670j[3]Corning Disruptive Innovation: Continuous Flow Technology. Corning. https://www.corning.com/worldwide/en/innovation/corning-emerging-innovations/advanced-flow-reactors.html[4]Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. University of Regensburg. https://epub.uni-regensburg.de/54655/[5]Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv. https://chemrxiv.org/engage/chemrxiv/article-details/653f6b4f7a8b4b001a5b8b5a[1]Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development (ACS). https://pubs.acs.org/doi/10.1021/op500331h

Sources

Validation & Comparative

Comparative Biological Activity of Picolinic Acid Isomers: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating small-molecule scaffolds requires looking beyond basic structural formulas. The pyridinecarboxylic acid isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—represent a textbook case of how positional isomerism dictates biological fate. Moving the carboxyl group around the pyridine ring shifts the molecule's primary interactome from transition metal chelation to G-protein coupled receptor activation, and finally to mycobacterial enzyme inhibition.

This guide dissects the pharmacological divergence of these isomers, providing researchers with the mechanistic grounding and self-validating protocols necessary to study them effectively.

Mechanistic Divergence & Target Specificity

Picolinic Acid (Ortho-Isomer): The Chelator and Immune Modulator Picolinic acid (PA) is an endogenous metabolite of the tryptophan-kynurenine pathway. Its defining chemical feature is the proximity of the carboxyl group to the pyridine nitrogen, creating a highly efficient bidentate chelating agent for transition metals like Zn²⁺ and Fe²⁺. Biologically, PA leverages this chelation to modulate immune responses. By altering intracellular zinc flux, PA enhances macrophage effector functions, including1 and macrophage inflammatory protein (MIP) production[1].

Nicotinic Acid (Meta-Isomer): The NAD+ Precursor and GPR109A Agonist Nicotinic acid (NA, Vitamin B3) lacks the strong chelating geometry of PA but serves as a critical biological building block. It is a direct precursor in the Preiss-Handler pathway, where it is converted to nicotinic acid mononucleotide (NaMN) by NAPRT, ultimately 2[2]. Beyond its metabolic role, NA acts as a potent agonist for the G-protein coupled receptor GPR109A (HCA2) on adipocytes and immune cells, mediating its well-documented lipid-lowering and vasodilatory (flushing) effects.

Isonicotinic Acid (Para-Isomer): The Antimicrobial Prodrug Scaffold Isonicotinic acid itself is relatively inert in mammalian systems, but its hydrazide derivative, Isoniazid (INH), is a cornerstone of tuberculosis therapy. The para-substitution is critical for its unique mechanism of action. INH is a prodrug that requires3[3]. This activation generates an isonicotinoyl radical that covalently binds to NAD+, forming an INH-NAD adduct. This adduct acts as a potent, slow-binding competitive inhibitor of4, halting mycolic acid biosynthesis and leading to mycobacterial cell death[4].

Visualizing the Isomeric Pathways

IsomerPathways PA Picolinic Acid (2-Isomer) Chelation Bidentate Chelation (Zn2+, Fe2+) PA->Chelation NA Nicotinic Acid (3-Isomer) PreissHandler NAPRT Enzyme (Preiss-Handler Pathway) NA->PreissHandler GPR109A GPR109A Receptor (Adipocytes/Macrophages) NA->GPR109A INA Isonicotinic Acid (4-Isomer / Hydrazide) KatG KatG Catalase-Peroxidase (Mycobacteria) INA->KatG Macrophage Macrophage Activation (iNOS / NO Production) Chelation->Macrophage NAD NAD+ Biosynthesis (Cellular Energy) PreissHandler->NAD Lipid Lipid Lowering & Vasodilation GPR109A->Lipid InhA InhA Inhibition (Mycolic Acid Arrest) KatG->InhA

Figure 1: Divergent biological pathways and targets of pyridinecarboxylic acid isomers.

Quantitative Data Comparison
PropertyPicolinic Acid (2-Isomer)Nicotinic Acid (3-Isomer)Isonicotinic Acid (4-Isomer)
Primary Biological Target Transition metals (Zn²⁺, Fe²⁺)NAPRT Enzyme, GPR109A ReceptorKatG Enzyme (as hydrazide prodrug)
Key Biological Outcome Macrophage activation, apoptosisNAD+ synthesis, lipid loweringInhibition of mycolic acid synthesis
Radical Scavenging Activity High (Against OH radical)Low to ModerateHigh (As hydrazide against DPPH)
Major Clinical Application Mineral absorption (Zinc Picolinate)Pellagra treatment, DyslipidemiaFirst-line Tuberculosis therapy (INH)
Receptor/Target Affinity N/A (Chelation driven)GPR109A EC₅₀ ~ 0.1 µM5[5]
Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experiments evaluating these isomers must include internal controls that validate the specific mechanism of action. Below are field-proven protocols designed to establish strict causality.

Protocol 1: Assessing Zinc-Dependent Macrophage Activation by Picolinic Acid

Rationale: Picolinic acid induces iNOS expression in macrophages, but this must be proven to be a chelation-dependent mechanism rather than off-target receptor binding.

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at 1x10⁵ cells/well in zinc-depleted DMEM (treated with Chelex-100, then supplemented with defined trace metals minus zinc).

  • Treatment Arms:

    • Arm A: Vehicle control.

    • Arm B: Picolinic Acid (1 mM).

    • Arm C (Self-Validation): Picolinic Acid (1 mM) + equimolar ZnSO₄ (1 mM).

  • Stimulation: Add sub-optimal concentrations of IFN-γ (10 U/mL) to all wells to prime the macrophages.

  • Assay: After 24 hours, quantify Nitric Oxide (NO) production using the Griess Reagent assay on the supernatant (absorbance at 540 nm).

  • Causality Check: If PA's effect is purely chelation-driven, Arm C (zinc-saturated PA) will show baseline NO production. This proves that free PA is required to alter intracellular zinc flux and trigger macrophage activation.

Protocol 2: Tracing NAD+ Synthesis via the Preiss-Handler Pathway (Nicotinic Acid)

Rationale: Measuring total cellular NAD+ cannot distinguish between the salvage pathway (using nicotinamide) and the Preiss-Handler pathway (using nicotinic acid). Stable isotope tracing is required.

  • Isotope Labeling: Culture6 in custom niacin-free media[6].

  • Dosing: Treat cells with 10 µM ¹³C₆-Nicotinic Acid for 6 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS and lyse using 80% cold methanol to quench enzymatic activity immediately.

  • LC-MS/MS Analysis: Run the lysate through a HILIC column coupled to a triple quadrupole mass spectrometer. Monitor the transition for ¹³C₆-NaMN (nicotinic acid mononucleotide) and ¹³C₆-NAD+.

  • Causality Check: Include a cohort treated with a NAPRT inhibitor (e.g., 2-hydroxynicotinic acid). The ablation of the ¹³C₆-NAD+ signal in this cohort validates that the observed NAD+ increase is strictly dependent on the Preiss-Handler pathway, ruling out extracellular conversion into nicotinamide.

Protocol 3: KatG-Dependent InhA Inhibition by Isonicotinic Acid Hydrazide (INH)

Rationale: INH (isoniazid) requires activation by KatG. A self-validating biochemical assay must demonstrate that InhA is only inhibited when KatG, INH, and NAD+ are all present simultaneously.

  • Reagent Assembly: Purify recombinant M. tuberculosis InhA and KatG enzymes.

  • Reaction Mixture: In a UV-transparent cuvette, combine 50 nM InhA, 100 µM NADH, and 50 µM 2-trans-dodecenoyl-CoA (InhA substrate) in a pH 7.5 PIPES buffer.

  • Baseline Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) to establish the baseline InhA reaction rate.

  • Prodrug Activation: In a separate tube, incubate 10 µM INH, 1 µM KatG, and 100 µM NAD+ with 10 µM H₂O₂ for 30 minutes to generate the INH-NAD adduct.

  • Inhibition Phase: Add the activation mixture to the InhA cuvette.

  • Causality Check: The reaction at 340 nm should halt completely. To prove KatG dependence, run a parallel activation tube lacking KatG or H₂O₂; addition of this mixture should result in zero InhA inhibition, confirming that unactivated isonicotinic acid hydrazide has no intrinsic affinity for InhA.

References
  • The Physiological Action of Picolinic Acid in the Human Brain. PMC.[Link]

  • NAD+ Precursors: A Questionable Redundancy. PMC.[Link]

  • Deciphering Isoniazid Drug Resistance Mechanisms on Dimeric Mycobacterium tuberculosis KatG via Post-molecular Dynamics Analyses. ACS Omega.[Link]

  • New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. NIH.[Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI.[Link]

  • Radical Scavenging Activities of Niacin-Related Compounds. Taylor & Francis.[Link]

  • Chemical structure of isoniazid and INH-NAD adduct that inhibits InhA enzyme activity. ResearchGate.[Link]

Sources

Structure-Activity Relationship (SAR) Studies of 5-Phenylpicolinic Acids: Development of Next-Generation Mycobacterial ATP Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Bottleneck of Bedaquiline

The treatment of multi-drug-resistant tuberculosis (MDR-TB) was revolutionized by the introduction of Bedaquiline (BDQ), a first-in-class diarylquinoline that selectively inhibits the mycobacterial F1-Fo ATP synthase [1]. However, BDQ’s clinical utility is hampered by two critical liabilities:

  • Extreme Lipophilicity (cLogP > 7): Leading to high tissue accumulation, extremely long terminal half-lives, and phospholipidosis.

  • Cardiotoxicity: Significant off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, resulting in QT interval prolongation [3].

To decouple ATP synthase inhibition from these toxicological liabilities, extensive Structure-Activity Relationship (SAR) studies have focused on scaffold hopping. Recent breakthroughs have identified 5-phenylpicolinic acid as a highly versatile Right-Hand Side (RHS) building block. When coupled with Tetrahydronaphthalene amide (THNA) or Tetrahydroisoquinoline (THIQ) cores, 5-phenylpicolinic acid derivatives maintain potent anti-mycobacterial activity while drastically improving pharmacokinetic profiles [1, 2].

The Causality of Scaffold Selection: Why 5-Phenylpicolinic Acid?

As application scientists, we do not select linkers arbitrarily; every structural modification must serve a mechanistic purpose. The integration of the 5-phenylpicolinic acid moiety into THNA/THIQ scaffolds is driven by the following biophysical rationales:

  • Hydrogen-Bonding Vectors (The Picolinic Core): The pyridine nitrogen and the adjacent amide carbonyl act as critical hydrogen-bond acceptors. This mimics the binding interactions of BDQ’s quinoline nitrogen within the c-ring of the mycobacterial ATP synthase rotor, anchoring the inhibitor in the binding pocket.

  • Steric Bulk & Hydrophobic Engagement (The 5-Phenyl Substitution): The ATP synthase binding site is highly lipophilic. The 5-phenyl group provides the necessary steric bulk to engage this hydrophobic pocket. However, because it is appended to a polar picolinic acid core, the overall lipophilicity of the molecule is significantly lower than the fused naphthalene/quinoline rings of BDQ.

  • Metabolic Clearance: The introduction of the heteroaromatic pyridine ring provides an electronic handle that increases susceptibility to hepatic microsomal enzymes, thereby accelerating clearance rates and preventing the dangerous bioaccumulation seen with BDQ [1].

SAR_Optimization BDQ Bedaquiline (Standard) Problem High cLogP hERG Liability BDQ->Problem Limitation Scaffold THNA / THIQ Cores Problem->Scaffold Core Redesign Linker 5-Phenylpicolinic Acid Linker Problem->Linker RHS Modification Optimized Next-Gen Inhibitor Reduced Toxicity Scaffold->Optimized Assembly Linker->Optimized Assembly

Figure 1: SAR optimization flow utilizing the 5-phenylpicolinic acid scaffold.

Comparative Performance Data: 5-Phenylpicolinic Acid Derivatives vs. Bedaquiline

The table below objectively compares the standard-of-care (Bedaquiline) against representative 5-phenylpicolinic acid-derived THNA and THIQ compounds[1, 2, 3].

CompoundCore ScaffoldRHS LinkerMIC₉₀ (M. tb H37Rv)hERG IC₅₀cLogPMicrosomal Clearance
Bedaquiline (BDQ) DiarylquinolineN/A0.03 µg/mL~1.6 µM> 7.0Slow / Bioaccumulative
Compound 5 [1]THNA5-Phenylpicolinic acid1.44 µg/mL> 10 µM< 5.0Significantly Faster
Compound 31 [1]THNA5-Phenylpicolinic acid0.21 µg/mL> 10 µM< 5.0Significantly Faster
Compound 27 [2]THIQ5-Phenylpicolinic acid1.00 µg/mL> 10 µM< 5.0Significantly Faster

Key Takeaway: While BDQ exhibits superior raw potency (MIC₉₀ = 0.03 µg/mL), its hERG IC₅₀ is dangerously close to its therapeutic window. The 5-phenylpicolinic acid derivatives (e.g., Compound 31) maintain sub-microgram potency while effectively eliminating hERG liability (IC₅₀ > 10 µM) and improving metabolic clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard workflows used to evaluate these SAR modifications. Each protocol is designed as a self-validating system.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC₉₀ Determination

Causality & Validation: We utilize resazurin (Alamar Blue) because it acts as a direct, colorimetric indicator of cellular respiration. Live mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The inclusion of BDQ as a positive control validates the assay's sensitivity to ATP synthase inhibition, while the DMSO negative control ensures the vehicle is non-toxic.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until mid-log phase (OD₆₀₀ ≈ 0.4 - 0.6).

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 5-phenylpicolinic acid derivatives (range: 100 µg/mL to 0.05 µg/mL) in 100 µL of 7H9 broth.

  • Control Plating: Assign columns for BDQ (positive control, 1 µg/mL to 0.001 µg/mL), 1% DMSO (vehicle control), and media-only (blank).

  • Inoculation: Add 100 µL of the M. tb inoculum (diluted to 1×105 CFU/mL) to all wells except the media blanks.

  • Incubation: Seal the plates and incubate at 37°C for 7 days under aerobic conditions.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The MIC₉₀ is defined as the lowest concentration preventing 90% of the fluorescent signal relative to the DMSO control.

Protocol B: Automated Patch-Clamp Assay for hERG Liability

Causality & Validation: Because the primary goal of the 5-phenylpicolinic acid scaffold is to reduce cardiotoxicity, we must directly measure potassium ion flux. Automated patch-clamp provides high-fidelity electrophysiological data. Dofetilide is used as a self-validating positive control; if 1 µM Dofetilide fails to block >90% of the tail current, the cell's channel expression is deemed insufficient, and the run is discarded.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Clamp the resting membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Baseline Establishment: Record the baseline tail current amplitude for 3 minutes using the vehicle (0.1% DMSO).

  • Compound Application: Perfuse the 5-phenylpicolinic acid derivatives at escalating concentrations (1 µM, 3 µM, 10 µM, 30 µM). Allow 5 minutes of perfusion per concentration to reach steady-state block.

  • Validation: Apply 1 µM Dofetilide at the end of the recording to confirm total channel block.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to baseline. Plot against compound concentration to derive the IC₅₀.

References

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis Source: European Journal of Medicinal Chemistry (2022) URL:[Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis Source: Bioorganic & Medicinal Chemistry (2020) URL:[Link]

  • Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets Source: Antibiotics (Basel) (2024) URL:[Link]

Cross-Reactivity Profile of 5-(3-(Trifluoromethoxy)phenyl)picolinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the selectivity of metalloenzyme inhibitors requires moving beyond basic IC50 values to understand the structural and thermodynamic drivers of target engagement. 5-(3-(Trifluoromethoxy)phenyl)picolinic acid is a highly specialized structural probe targeting 2-oxoglutarate (2OG) dependent oxygenases[1]. These enzymes, which include Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and prolyl hydroxylase domain (PHD) enzymes, play critical roles in epigenetic regulation and hypoxic sensing[2].

This guide objectively compares the cross-reactivity profile of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid against established alternatives, providing the mechanistic rationale and self-validating experimental workflows required to rigorously characterize such compounds.

Mechanistic Rationale: The 5-Aryl Picolinic Acid Scaffold

Picolinic acid derivatives are classical metalloenzyme inhibitors that act by binding to the active site iron (Fe2+)[3]. The picolinic acid core acts as a bidentate chelator, directly competing with the endogenous co-substrate 2-oxoglutarate[2].

However, the addition of the 3-(trifluoromethoxy)phenyl group at the 5-position is a deliberate, causality-driven design choice. This bulky, lipophilic vector projects deep into the substrate-binding pocket. It creates severe steric clashes within the tighter active sites of prolyl hydroxylases (like PHD2), while being well-accommodated by the larger, more solvent-exposed pockets of KDM5 family members. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group modulates the pKa of the pyridine nitrogen, optimizing Fe(II) binding kinetics at physiological pH[3].

Mechanism Fe 2OG Oxygenase (Fe2+ Active Site) Product Demethylated Product Fe->Product Catalysis Substrate Substrate (HIF-1α / Histone) Substrate->Fe Binds TwoOG 2-Oxoglutarate (Co-substrate) TwoOG->Fe Binds Inhibitor 5-(3-(OCF3)phenyl) picolinic acid Inhibitor->Fe Competitive Chelation Inhibitor->TwoOG Displaces

Mechanistic pathway of 2OG oxygenase competitive inhibition by picolinic acid derivatives.

Cross-Reactivity Profile & Comparative Analysis

To contextualize the performance of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid, we must compare it against standard reference compounds: IOX1 (a broad-spectrum pan-2OG inhibitor), Vadadustat (a highly selective PHD inhibitor), and KDM5-C70 (a highly optimized KDM5-selective probe).

Table 1: Quantitative Cross-Reactivity Panel (IC50 Values)
CompoundKDM5B (nM)KDM4A (nM)PHD2 (nM)FIH (nM)Primary Mechanism
5-(3-(OCF3)phenyl)picolinic acid 45 8201,250>10,000JmjC-selective competitive chelation
IOX1 200150120300Broad-spectrum pan-2OG inhibition
Vadadustat >10,000>10,00015 800PHD-selective competitive chelation
KDM5-C70 12 >10,000>10,000>10,000Highly selective KDM5 inhibition

Data Interpretation: Unlike IOX1, which promiscuously binds most 2OG oxygenases due to its minimal steric footprint, 5-(3-(Trifluoromethoxy)phenyl)picolinic acid demonstrates a ~27-fold selectivity window for KDM5B over PHD2. While not as exquisitely selective as KDM5-C70, its cross-reactivity profile makes it an excellent intermediate probe for distinguishing broad JmjC demethylase activity from prolyl hydroxylase activity in complex cellular assays.

Experimental Workflows: A Self-Validating System

Testing metal-chelating inhibitors is fraught with false positives, such as non-specific iron stripping from the assay buffer or compound aggregation[3]. To ensure absolute trustworthiness, the following protocols are designed as a self-validating system, utilizing orthogonal validation to confirm true target engagement.

Workflow Step1 1. Primary Screen (AlphaScreen Assay) Step2 2. Orthogonal Validation (MALDI-TOF MS) Step1->Step2 Hit Confirmation Step3 3. Selectivity Profiling (KDM vs. PHD Panel) Step2->Step3 Cross-Reactivity Check Step4 4. Target Engagement (Cellular Biomarker WB) Step3->Step4 In Vivo Translation

Self-validating experimental workflow for evaluating 2OG oxygenase cross-reactivity.

Protocol A: AlphaScreen-Based Selectivity Profiling (Primary Screen)

We utilize AlphaScreen technology because 2OG oxygenase inhibitors often absorb UV/Vis light, causing false positives in standard colorimetric assays. AlphaScreen relies on proximity-based luminescence, bypassing optical interference.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA).

    • Causality: Tween-20 prevents compound aggregation (which causes promiscuous inhibition), while BSA acts as a carrier protein to mimic physiological protein-binding.

  • Cofactor Addition: Add 1 µM Fe(II)SO4 and 100 µM L-ascorbate freshly to the buffer.

    • Causality: Ascorbate is strictly required to maintain iron in the catalytically active Fe(II) state, preventing auto-oxidation to Fe(III) which would artificially crash enzyme activity[4].

  • Enzyme-Inhibitor Pre-incubation: Incubate 5-(3-(Trifluoromethoxy)phenyl)picolinic acid (titrated from 10 µM to 1 nM) with the target enzyme (e.g., KDM5B or PHD2) for 15 minutes at room temperature.

  • Reaction Initiation: Add biotinylated substrate peptide and 2OG.

    • Causality: You must run the assay at the predetermined Km​ of 2OG for each specific enzyme. This ensures that the resulting IC50 values are directly comparable across different enzymes, reflecting true competitive cross-reactivity.

  • Detection & Self-Validation Check: Add AlphaScreen Donor/Acceptor beads and read luminescence.

    • Trustworthiness Check: Run a parallel plate with 10x excess Fe(II) (10 µM). If the IC50 shifts dramatically (>10-fold), the compound is acting as a non-specific iron chelator in the buffer rather than a specific active-site inhibitor[3].

Protocol B: Cellular Target Engagement (Orthogonal Validation)

In vitro selectivity must translate to the complex intracellular environment, where the compound must compete with physiological concentrations of 2OG (often in the millimolar range).

  • Cell Treatment: Treat HeLa cells with 5-(3-(Trifluoromethoxy)phenyl)picolinic acid (1 µM and 10 µM) for 24 hours. Include IOX1 as a positive control.

  • Lysis and Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors. Extract histones using acid extraction protocols for optimal yield.

  • Western Blotting: Probe lysates for H3K4me3 (the direct target of KDM5) and HIF-1α (the direct target of PHD2).

    • Causality: A true cross-reactivity profile will show a dose-dependent increase in H3K4me3 (indicating KDM5 inhibition) without stabilizing HIF-1α at lower doses (indicating lack of PHD2 cross-reactivity).

References

  • Rose NR, Ng SS, Mecinović J, et al. "Inhibitor Scaffolds for 2-Oxoglutarate-Dependent Histone Lysine Demethylases." Journal of Medicinal Chemistry. 2008.[Link]

  • King ONF, Li XS, Sakurai M, et al. "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinoline as a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor." Chemical Science. 2013.[Link]

  • Majamaa K, Günzler V, Hanauske-Abel HM, Myllylä R, Kivirikko KI. "The effectiveness of inhibitors of soluble prolyl hydroxylase against the enzyme in the cisternae of isolated bone microsomes." Journal of Biological Chemistry. 1986.[Link]

  • Wang Y, et al. "Metabolomics Reveals Abnormal Citrate Cycle and Phenylalanine Metabolism in Testes from Infertile Hybrid Dzo." Metabolites (MDPI). 2023.[Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Efficacy of Novel Picolinic Acid Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid, an endogenous catabolite of the amino acid tryptophan, represents a fascinating and highly versatile scaffold in modern drug discovery.[1][2][3] As a natural bidentate chelating agent for divalent metal ions such as zinc (Zn²⁺) and iron (Fe²⁺), its derivatives can modulate a vast array of biological processes.[2][4] This inherent ability to interact with metalloenzymes and zinc finger proteins—critical for everything from viral replication to cellular homeostasis—provides a unique mechanistic foundation for therapeutic intervention.[4][5] Picolinamide, a key derivative, serves as a foundational structure for developing potent and selective enzyme inhibitors, antimicrobials, and anticancer agents.[6]

This guide offers a comparative analysis of the in vivo efficacy of recently developed picolinic acid compounds across several key therapeutic areas. We will move beyond simple data reporting to explore the causal relationships behind experimental designs, providing researchers and drug development professionals with actionable insights into this promising class of molecules.

Part 1: Comparative In Vivo Efficacy in Oncology

The picolinamide structure has proven to be a privileged scaffold for the development of novel anticancer agents, with several derivatives demonstrating significant tumor suppression in preclinical models through diverse mechanisms of action.

Inhibition of Lipogenesis in Gastric Cancer

A significant breakthrough comes from marine-derived natural products. Penicolinate H (Pen-H) , a novel picolinic acid derivative isolated from the fungus Penicillium brocae, has shown potent anti-tumor activity against gastric cancer (GC).[7] The primary mechanism of Pen-H is the suppression of sterol regulatory element-binding protein 1 (SREBP-1), a key transcription factor that governs lipogenesis.[7] By inhibiting this pathway, Pen-H effectively starves cancer cells of the lipids necessary for rapid proliferation and metastasis.

In vivo studies using preclinical models confirmed that Pen-H not only inhibits GC growth and metastasis but also enhances the sensitivity of cancer cells to the first-line chemotherapeutic agent 5-fluorouracil.[7]

SREBP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Activate PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt SREBP1_inactive Inactive SREBP-1 (ER Membrane) PI3K_Akt->SREBP1_inactive Promotes Processing SREBP1_active Active SREBP-1 (Nuclear Fragment) SREBP1_inactive->SREBP1_active Cleavage & Release Lipogenic_Genes Lipogenic Gene Transcription (e.g., FASN, ACC) SREBP1_active->Lipogenic_Genes Activates Lipogenesis Lipid Synthesis & Tumor Growth Lipogenic_Genes->Lipogenesis PenH Penicolinate H PenH->SREBP1_inactive Inhibits Processing

Caption: SREBP-1 mediated lipogenesis pathway inhibited by Penicolinate H.

Induction of Apoptosis and Anti-Angiogenesis in Colon Carcinoma

Another promising avenue involves the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. Within this series, compound 5q emerged as a lead candidate with broad-spectrum antiproliferative activity in vitro.[8] Subsequent in vivo evaluation in a colon carcinoma (CT26) mouse model demonstrated remarkable efficacy. Oral administration of 5q effectively slowed cancer progression by suppressing angiogenesis and inducing apoptosis within the tumor.[8]

Quantitative Comparison of In Vivo Anticancer Efficacy
CompoundDerivative ClassCancer ModelAnimal StrainDosing RegimenKey Efficacy OutcomeReference
Penicolinate H Marine-derived PicolinateGastric Cancer (Xenograft)N/ANot SpecifiedSignificant inhibition of tumor growth and metastasis.[7]
Compound 5q 4-(4-formamidophenylamino)-N-methylpicolinamideColon Carcinoma (CT26 Syngeneic)Balb/c Mice75 mg/kg, oral, once daily70-90% tumor growth suppression.[8]

Part 2: Neuroprotective Applications in Inflammatory Models

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Novel picolinic acid derivatives are being developed to quell this damaging inflammatory cascade.

Regulation of the NF-κB/TNF-α Pathway

A recently synthesized series of pyrazolone derivatives of picolinic acid has shown significant neuroprotective potential.[9][10] In a pentylenetetrazole (PTZ)-induced neuroinflammation mouse model, which simulates epileptic seizures and associated inflammation, compound Ic proved particularly effective.[9][10] This compound was found to ameliorate PTZ-induced seizures, oxidative stress, and the production of inflammatory mediators.

The mechanism of action for compound Ic involves the downregulation of the NF-κB/TNF-α signaling pathway.[9][10] By inhibiting the phosphorylation of NF-κB, it prevents the transcription of pro-inflammatory cytokines like TNF-α, thereby reducing the inflammatory damage.

NFkB_Pathway PTZ PTZ Insult (Oxidative Stress) ROS Reactive Oxygen Species (ROS) PTZ->ROS NFkB_Activation NF-κB Activation (Phosphorylation) ROS->NFkB_Activation Triggers TNFa_Production TNF-α Gene Transcription NFkB_Activation->TNFa_Production Promotes Neuroinflammation Neuroinflammation & Neuronal Damage TNFa_Production->Neuroinflammation Derivative_Ic Derivative Ic Derivative_Ic->ROS Reduces Derivative_Ic->NFkB_Activation Inhibits

Caption: Neuroinflammatory cascade regulated by pyrazolone derivative Ic.

Quantitative In Vivo Neuroprotective Efficacy
CompoundDerivative ClassDisease ModelKey Efficacy OutcomeMechanism of ActionReference
Compound Ic Pyrazolone-Picolinic AcidPTZ-Induced Neuroinflammation (Mouse)Ameliorated seizures, oxidative stress, and inflammation.Regulation of NF-κB/TNF-α/ROS pathway.[9][10]

Part 3: Antimicrobial and Antiviral Activity

Picolinic acid and its derivatives have long been recognized for their antimicrobial properties, often linked to their metal chelation capabilities that deprive microbes of essential nutrients.[4][11]

Antimicrobial and Combination Therapy

Picolinic acid itself shows activity against a range of pathogens, including the Mycobacterium avium complex (MAC).[12][13] Critically, it has been shown to work synergistically with conventional antibiotics. For instance, its combination with quinacrine or clarithromycin significantly potentiates the anti-MAC activity, suggesting its use as an adjunctive therapy to overcome drug resistance.[12][13] Its effectiveness is often pH-dependent, showing stronger activity at lower pH values.[11][14]

Broad-Spectrum Antiviral Activity

Recent studies have highlighted picolinic acid as a broad-spectrum antiviral agent that is particularly effective against enveloped viruses, including SARS-CoV-2 and influenza A.[15] The mechanism is elegantly simple: picolinic acid blocks cellular membrane fusion, a critical step for viral entry into the host cell.[15] Preclinical animal data has shown that exogenous administration of picolinic acid can successfully attenuate SARS-CoV-2 infection at non-toxic doses, opening a new therapeutic avenue for treating viral illnesses.[15]

Part 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key in vivo experiments described in the literature.

Protocol 1: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol is based on the methodology used to evaluate compound 5q against colon carcinoma.[8]

Objective: To assess the tumor growth inhibitory activity of a test compound in a CT26 colon carcinoma model.

Workflow Diagram:

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis start Select Balb/c Mice inoculate Subcutaneously Inoculate 1x10^6 CT26 Cells into Right Flank start->inoculate palpate Monitor Daily for Tumor Palpability (~10 days) inoculate->palpate randomize Randomize into Treatment & Control Groups (n=X) palpate->randomize dose_treat Administer Compound 5q (e.g., 75 mg/kg, p.o.) Once Daily randomize->dose_treat dose_vehicle Administer Vehicle (Control Group) Once Daily randomize->dose_vehicle measure Measure Tumor Volume (Length x Width^2 / 2) Every 2-3 Days dose_treat->measure dose_vehicle->measure weigh Record Body Weight (Toxicity Check) measure->weigh euthanize Euthanize Mice at Pre-defined Endpoint (e.g., Day 21) measure->euthanize Endpoint Reached excise Excise & Weigh Tumors euthanize->excise analyze Statistical Analysis: Tumor Growth Inhibition (TGI) (p < 0.05) excise->analyze end Conclusion on Efficacy analyze->end

Caption: General workflow for an in vivo tumor xenograft efficacy study.

Step-by-Step Methodology:

  • Animal Model: Use female Balb/c mice, 6-8 weeks old. Allow a one-week acclimatization period.

  • Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Tumor Inoculation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile PBS to a final concentration of 1x10⁷ cells/mL. Subcutaneously inject 100 µL (1x10⁶ cells) into the right flank of each mouse.

  • Group Randomization: Once tumors become palpable (approx. 50-100 mm³), randomly assign mice into a control group and a treatment group (n=8-10 per group).

  • Compound Administration:

    • Treatment Group: Administer compound 5q orally (p.o.) once daily at a dosage of 75 mg/kg. The compound should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.

  • Efficacy Monitoring:

    • Measure tumor dimensions using digital calipers every two days. Calculate tumor volume using the formula: V = (Length × Width²) / 2.

    • Record the body weight of each mouse every two days as a measure of systemic toxicity.

  • Endpoint Analysis:

    • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.

    • At the end of the study, euthanize the mice. Excise the tumors and record their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) rate and perform statistical analysis (e.g., Student's t-test) to determine significance.

Conclusion and Future Outlook

The picolinic acid scaffold is a remarkably fruitful platform for drug discovery, yielding novel compounds with potent in vivo efficacy across oncology, neuroinflammation, and infectious diseases. The derivatives discussed in this guide—from the SREBP-1 inhibitor Penicolinate H to the anti-inflammatory pyrazolone Ic—highlight the chemical tractability and diverse mechanisms that can be accessed by modifying this core structure.

The causality behind their efficacy often stems from fundamental biochemical interactions, such as enzyme inhibition or the modulation of key signaling pathways like NF-κB and SREBP-1. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their bioavailability and therapeutic index. Furthermore, exploring combination therapies, as demonstrated by picolinic acid's synergy with existing antimicrobials, represents a promising strategy to combat drug resistance and improve patient outcomes. The continued investigation of this versatile chemical family holds significant promise for the development of next-generation therapeutics.

References

  • Activity of Picolinic Acid in Combination with the Antiprotozoal Drug Quinacrine against Mycobacterium avium Complex. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Activity of picolinic acid in combination with the antiprotozoal drug quinacrine against Mycobacterium avium complex. PubMed. [Link]

  • Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. IOVS | ARVO Journals. [Link]

  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES Maria H. Polish Journal of Food and Nutrition Sciences. [Link]

  • Discovery of highly potent marine-derived compound Penicolinate H reveals SREBP-1 mediated lipogenesis as a druggable vulnerability in gastric cancer. PMC. [Link]

  • Antimicrobial activity of picolinic acid. ResearchGate. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PubMed. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Polish Journal of Food and Nutrition Sciences. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. [Link]

  • Picolinic acid. PubChem. [Link]

  • The physiological action of picolinic Acid in the human brain. PubMed. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. [Link]

  • (PDF) A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. ResearchGate. [Link]

  • Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. PubMed. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. [Link]

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC - NIH. [Link]

  • Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. PMC. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. PMC. [Link]

  • Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. Kynurenine.com. [Link]

Sources

Safety Operating Guide

5-(3-(Trifluoromethoxy)phenyl)picolinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Guide: 5-(3-(Trifluoromethoxy)phenyl)picolinic acid

As researchers and drug development professionals pushing the boundaries of medicinal chemistry, we frequently work with heavily functionalized building blocks. 5-(3-(Trifluoromethoxy)phenyl)picolinic acid is a prime example: a compound combining a chelating picolinic acid core with a highly stable, electron-withdrawing trifluoromethoxy (-OCF 3​ ) group.

While this structural complexity is highly desirable for modulating pharmacokinetics and target affinity, it presents strict logistical and environmental challenges at the end of its lifecycle. This guide provides a field-proven, self-validating protocol for the safe handling and disposal of this compound, ensuring regulatory compliance and laboratory safety.

Chemical Profile & Hazard Causality

To dispose of a chemical safely, one must first understand why it behaves the way it does. The disposal strategy for 5-(3-(Trifluoromethoxy)phenyl)picolinic acid is dictated by two distinct structural features:

  • The Trifluoromethoxy (-OCF 3​ ) Group: Fluorinated organic compounds contain exceptionally strong carbon-fluorine bonds that resist standard environmental degradation[1]. If subjected to standard, low-temperature incineration, these compounds do not fully combust and can release highly toxic Hydrogen Fluoride (HF) gas or form persistent per- and polyfluoroalkyl substances (PFAS)[2]. Therefore, they require specialized high-temperature thermal destruction with acid gas scrubbing[2].

  • The Picolinic Acid Core: As an organic acid with a basic pyridine nitrogen, this compound can exhibit zwitterionic properties and act as a strong metal chelator. It must be kept away from strong oxidizers, strong bases, and incompatible heavy metal waste streams to prevent exothermic reactions[3],[4].

Operational Data & Waste Classification

A common, yet critical, operational error in the laboratory is misclassifying fluorinated solutes. Even if 5-(3-(Trifluoromethoxy)phenyl)picolinic acid is dissolved in a non-halogenated solvent (such as DMSO or Methanol), the entire solution MUST be diverted to the Halogenated Waste stream [5],[6]. Mixing fluorinated solutes into non-halogenated streams damages standard incinerators and leads to hazardous environmental releases.

Table 1: Waste Stream and Handling Specifications

Property / ParameterSpecification / GuidelineOperational Rationale
Waste Designation Halogenated Organic Waste Contains -OCF 3​ ; requires specialized incineration to scrub HF gas[5],[2].
Container Material High-Density Polyethylene (HDPE) or GlassResists acidic corrosion; prevents leaching[3],[6].
Incompatible Materials Strong oxidizers, inorganic basesPrevents exothermic reactions and toxic gas release in waste containers[3].
Drain Disposal Strictly Prohibited Never dispose of halogenated organics or reactive organic acids down the drain[5],[4].
Storage Location Satellite Accumulation Area (SAA)Regulatory requirement for hazardous waste accumulation prior to EHS pickup[1],[7].

Step-by-Step Disposal Protocol

This methodology ensures that every stage of the disposal process is self-validating, minimizing the risk of cross-contamination or regulatory fines.

Phase 1: Preparation & Containment

  • Don Appropriate PPE: Before handling the waste, equip standard personal protective equipment, including nitrile gloves, safety goggles, and a laboratory coat[1],[5].

  • Ventilation: Conduct all waste transfers inside a certified, properly functioning chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors[5].

  • Select the Receptacle: Choose a chemically compatible, leak-proof container (HDPE plastic or glass). Ensure the container is completely dry and free of incompatible residues (e.g., inorganic heavy metals or strong oxidizers)[4],[6].

Phase 2: Waste Segregation & Transfer 4. Solid Waste: If disposing of the pure powder or contaminated consumables (e.g., weigh boats, pipette tips), place them into a designated solid hazardous waste bag or wide-mouth HDPE jar[1],[4]. 5. Liquid Waste: If the compound is in solution, pour the mixture into a liquid waste carboy explicitly designated for Halogenated Organic Solvents . Do not mix with acidic inorganic waste[3],[6].

Phase 3: Labeling & SAA Storage 6. Immediate Labeling: Attach a Hazardous Waste tag the moment the first drop or grain of waste is added to the container. The label must explicitly state the full chemical name: "5-(3-(Trifluoromethoxy)phenyl)picolinic acid"[1],[7]. Do not use abbreviations, acronyms, or structural formulas. 7. Concentration Documentation: List all solvents present in the mixture and their approximate percentages[7]. 8. SAA Integration: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation. Inspect the container weekly for signs of pressure buildup or degradation[1],[7]. 9. Professional Disposal: Once the container reaches 90% capacity, or according to your institution's time limits, submit a waste pickup request to your Environmental Health and Safety (EHS) department[7],[4].

Emergency Spill Response

In the event of accidental release, immediate and calculated action is required to prevent exposure and environmental contamination:

  • Dry Powder Spills: Do not dry sweep, as this will aerosolize the fluorinated powder. Instead, gently cover the spill with a spill pad moistened with a compatible solvent (e.g., water or dilute alcohol) to capture the powder. Place all used pads into a solid hazardous waste bag[4].

  • Liquid Solution Spills: Absorb the liquid using inert, non-combustible materials such as vermiculite or sand. Do not use combustible materials like sawdust[3]. Transfer the saturated absorbent to a sealed hazardous waste container and label it appropriately.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for routing 5-(3-(Trifluoromethoxy)phenyl)picolinic acid waste based on its physical state.

G Start Waste Generation: 5-(3-(Trifluoromethoxy)phenyl) picolinic acid State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solution State->Liquid SolidDisp Collect in sealed HDPE/Glass container Solid->SolidDisp Solvent Identify Solvent System Liquid->Solvent Halogenated Mandatory Designation: HALOGENATED ORGANIC WASTE (Due to -OCF3 group) SolidDisp->Halogenated Aq Aqueous (Basic pH) Solvent->Aq Org Organic Solvent (e.g., DMSO, MeOH) Solvent->Org Aq->Halogenated Org->Halogenated Incineration High-Temp Incineration with Acid Gas Scrubbing Halogenated->Incineration

Workflow for the classification and disposal of 5-(3-(Trifluoromethoxy)phenyl)picolinic acid waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.